(4-Bromothieno[2,3-c]pyridin-2-yl)methanol
Description
Properties
IUPAC Name |
(4-bromothieno[2,3-c]pyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNOS/c9-7-2-10-3-8-6(7)1-5(4-11)12-8/h1-3,11H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDASDVVLOLIUDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=CN=CC(=C21)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Thienopyridine Scaffold: A Cornerstone in Modern Medicinal Chemistry
Introduction: The Enduring Legacy of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" – core structures that serve as a foundation for the development of numerous therapeutic agents. The thienopyridine scaffold, a bicyclic heterocycle comprising a thiophene ring fused to a pyridine ring, stands as a testament to this concept. Its journey from a chemical curiosity to the bedrock of life-saving antiplatelet therapies is a compelling narrative of rational drug design, metabolic investigation, and clinical validation. While most renowned for its profound impact on cardiovascular medicine, the versatility of the thienopyridine core has sparked explorations into a diverse range of therapeutic areas, including oncology, inflammation, and infectious diseases.[1]
This technical guide provides an in-depth exploration of the thienopyridine scaffold for researchers, scientists, and drug development professionals. We will delve into its fundamental chemical properties, dissect the intricate mechanism of action of its most prominent derivatives, navigate the synthetic pathways to its construction, and illuminate the structure-activity relationships that govern its biological effects. Furthermore, we will present detailed experimental protocols for the evaluation of thienopyridine-based compounds, and contextualize their therapeutic applications within the broader landscape of modern drug discovery.
The Archetypal Mechanism of Action: Irreversible P2Y12 Antagonism
The primary therapeutic application of thienopyridines lies in their ability to inhibit platelet aggregation, a critical process in the pathophysiology of thrombosis and cardiovascular events such as myocardial infarction and stroke.[2] The canonical thienopyridine drugs, including ticlopidine, clopidogrel, and prasugrel, are prodrugs that, after metabolic activation, act as irreversible antagonists of the P2Y12 receptor, a G protein-coupled receptor on the surface of platelets.[3][4]
The P2Y12 receptor is a key mediator of adenosine diphosphate (ADP)-induced platelet activation and aggregation.[3] When activated by ADP, the P2Y12 receptor initiates a signaling cascade that leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, resulting in platelet shape change, granule secretion, and the conformational activation of the glycoprotein IIb/IIIa receptor, the final common pathway for platelet aggregation.[5]
The active metabolites of thienopyridines form a covalent disulfide bond with one or more cysteine residues on the extracellular domain of the P2Y12 receptor, leading to its irreversible inactivation for the lifespan of the platelet (approximately 7-10 days).[3] This covalent modification prevents ADP from binding to the receptor, thereby blocking the downstream signaling events that lead to platelet aggregation.
The Critical Role of Bioactivation: A Double-Edged Sword
A defining characteristic of classical thienopyridines is their nature as prodrugs, requiring hepatic metabolism to generate their pharmacologically active thiol metabolites.[4] This bioactivation process is a multi-step enzymatic cascade that is both essential for their therapeutic effect and a source of significant clinical variability.
The metabolic activation of clopidogrel, the most widely prescribed thienopyridine, proceeds through a two-step oxidative process primarily mediated by cytochrome P450 (CYP) enzymes.[6] Initially, clopidogrel is oxidized to 2-oxo-clopidogrel, which is then further metabolized to the active thiol metabolite. Several CYP isoforms are involved, with CYP2C19 playing a major role in both steps.[6] A significant portion of the administered clopidogrel dose (around 85%) is hydrolyzed by carboxylesterases to an inactive carboxylic acid derivative, representing a major metabolic shunt.[7]
Prasugrel, a third-generation thienopyridine, undergoes a more efficient bioactivation process. It is rapidly hydrolyzed by carboxylesterases, primarily in the intestine, to an intermediate thiolactone, which is then oxidized by CYP enzymes to its active metabolite.[6][8] This more efficient activation contributes to prasugrel's faster onset of action and greater potency compared to clopidogrel.[8]
The reliance on CYP enzymes for activation, particularly CYP2C19 for clopidogrel, is a significant source of inter-individual variability in drug response.[7] Genetic polymorphisms in the CYP2C19 gene can lead to reduced enzyme activity, resulting in diminished formation of the active metabolite and attenuated antiplatelet effects, a phenomenon often referred to as "clopidogrel resistance."[7] This has led to the development of genetic testing to identify patients who may be poor metabolizers and may benefit from alternative antiplatelet therapies.
Synthetic Strategies for the Thienopyridine Core
The construction of the thienopyridine scaffold can be approached through various synthetic strategies, generally involving the sequential or convergent assembly of the thiophene and pyridine rings. A common and versatile method for the synthesis of 2-aminothiophenes, key precursors for many thienopyridine syntheses, is the Gewald reaction. This one-pot multicomponent reaction typically involves the condensation of a ketone or aldehyde with an activated nitrile and elemental sulfur in the presence of a base.
A generalized synthetic scheme for a thieno[2,3-b]pyridine, a common isomer, can be envisioned starting from a suitably substituted 2-aminothiophene. This precursor can then undergo cyclization with a 1,3-dicarbonyl compound or its equivalent to form the pyridine ring.
Illustrative Synthetic Pathway to a Thieno[2,3-b]pyridine Derivative:
-
Gewald Reaction: A substituted cyclohexanone is reacted with malononitrile and elemental sulfur in the presence of a base like morpholine to yield a 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.
-
Pyridine Ring Formation: The resulting 2-aminothiophene derivative is then subjected to a cyclocondensation reaction. For instance, reaction with an acetoacetic ester derivative under acidic or thermal conditions can lead to the formation of the fused pyridine ring, yielding a thieno[2,3-b]pyridine scaffold.
The specific substitution patterns on the starting materials allow for the introduction of various functional groups onto the final thienopyridine core, enabling the exploration of structure-activity relationships.
Structure-Activity Relationships (SAR): Fine-Tuning Biological Activity
The biological activity of thienopyridine derivatives is highly dependent on the nature and position of substituents on the core scaffold. For P2Y12 antagonists, key structural features have been identified that are crucial for potent antiplatelet activity.
-
The Tetrahydropyridine Ring: The reduced pyridine ring is a common feature in clinically used thienopyridine antiplatelet agents.
-
The Ester Group: In clopidogrel, the methyl ester at the C2 position of the acetic acid side chain is important for its activity. Hydrolysis of this ester leads to an inactive metabolite.
-
The Phenyl Group: The o-chlorophenyl group in clopidogrel plays a role in its interaction with the P2Y12 receptor. Modifications to this group can significantly impact potency.
-
The Thiophene Ring: Substitutions on the thiophene ring are generally not well-tolerated for antiplatelet activity, as this ring is involved in the metabolic activation process.
The development of prasugrel from the clopidogrel template provides a clear example of successful SAR-driven drug design. The introduction of a cyclopropylcarbonyl group and a fluorine atom on the phenyl ring, along with an acetate group that is readily cleaved, resulted in a more efficient metabolic activation and a more potent antiplatelet agent.
| Compound | Key Structural Features | P2Y12 Inhibition Potency (Illustrative) |
| Ticlopidine | First-generation thienopyridine. | Baseline |
| Clopidogrel | Addition of a methyl ester group. Improved safety profile over ticlopidine. | Moderate |
| Prasugrel | Modified side chain for more efficient metabolic activation. | High |
Experimental Protocols for the Evaluation of Thienopyridine Derivatives
The preclinical evaluation of novel thienopyridine derivatives relies on a battery of in vitro and ex vivo assays to characterize their antiplatelet activity, mechanism of action, and metabolic profile.
Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
LTA is considered the gold standard for assessing platelet function.[9] It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Methodology:
-
Blood Collection: Draw whole blood from healthy human volunteers or appropriate animal models into tubes containing 3.2% sodium citrate.
-
PRP Preparation: Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).[10]
-
Platelet-Poor Plasma (PPP) Preparation: Further centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 10 minutes) to obtain platelet-poor plasma (PPP), which is used as a blank.
-
Assay Procedure:
-
Pipette a known volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.
-
Set the baseline (0% aggregation) with PRP and the 100% aggregation with PPP.
-
Add the test compound (thienopyridine derivative) or vehicle control to the PRP and incubate for a specified period.
-
Initiate platelet aggregation by adding a platelet agonist, such as ADP (typically 5-20 µM).
-
Record the change in light transmission over time (typically 5-10 minutes).
-
-
Data Analysis: The extent of platelet aggregation is expressed as the maximum percentage change in light transmission. The inhibitory effect of the test compound is calculated relative to the vehicle control.
P2Y12 Receptor Binding Assay
Radioligand binding assays are used to determine the affinity of a test compound for the P2Y12 receptor.
Methodology:
-
Membrane Preparation: Prepare platelet membranes from human PRP by sonication and ultracentrifugation.
-
Binding Reaction:
-
In a microtiter plate, incubate the platelet membranes with a radiolabeled P2Y12 antagonist (e.g., [³H]-Prasugrel active metabolite or a commercially available radioligand) and varying concentrations of the test compound.
-
Incubate at room temperature for a defined period to reach equilibrium.
-
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Wash the filters to remove non-specifically bound radioactivity and measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Quantification of the Active Metabolite
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of the unstable thiol active metabolite of thienopyridines in plasma.
Methodology:
-
Sample Collection and Stabilization: Collect blood samples in tubes containing an anticoagulant and a stabilizing agent (e.g., 2-bromo-3'-methoxyacetophenone) to derivatize the reactive thiol group of the active metabolite and prevent its degradation.[5][11]
-
Sample Preparation: Perform protein precipitation or solid-phase extraction to remove plasma proteins and isolate the derivatized metabolite.
-
LC-MS/MS Analysis:
-
Inject the extracted sample into an LC system coupled to a triple quadrupole mass spectrometer.
-
Separate the analyte from other plasma components on a suitable C18 column.
-
Detect and quantify the derivatized metabolite using multiple reaction monitoring (MRM) in positive ion mode.
-
-
Data Analysis: Construct a calibration curve using standards of the derivatized active metabolite and determine the concentration of the metabolite in the plasma samples.
Sources
- 1. The platelet aggregation line [stago.com]
- 2. The platelet P2Y(12) receptor under normal and pathological conditions. Assessment with the radiolabeled selective antagonist [(3)H]PSB-0413 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study on antiplatelet effect of a new thiophenopyridine platelets P2Y12 receptor antagonist DV-127 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thienopyridine-associated drug-drug interactions: pharmacologic mechanisms and clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ClinPGx [clinpgx.org]
- 7. Pharmacokinetic and Pharmacodynamic Responses to Clopidogrel: Evidences and Perspectives [mdpi.com]
- 8. Pharmacokinetics, drug metabolism, and safety of prasugrel and clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. plateletservices.com [plateletservices.com]
- 10. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 11. Quantitative determination of clopidogrel active metabolite in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Fused Thienopyridines: A Technical Guide to Unlocking Their Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fused thienopyridines represent a class of heterocyclic compounds of significant interest in medicinal chemistry. Their rigid, planar structure, arising from the fusion of thiophene and pyridine rings, serves as a versatile scaffold for the development of potent and selective modulators of various biological targets. This guide provides an in-depth exploration of the diverse biological activities of these compounds, focusing on their applications in oncology, inflammation, and infectious diseases. We will delve into the molecular mechanisms of action, discuss structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols for their evaluation, empowering researchers to accelerate the discovery and development of novel thienopyridine-based therapeutics.
Introduction: The Thienopyridine Scaffold
The fusion of a thiophene ring with a pyridine ring gives rise to several isomeric structures known as thienopyridines. These scaffolds are considered "privileged structures" in drug discovery, as they are capable of interacting with a wide range of biological targets with high affinity.[1] Their bioisosteric relationship to purines allows them to mimic endogenous ligands, making them particularly effective as kinase inhibitors and receptor antagonists.[2] The diverse biological activities reported for thienopyridine derivatives include anticancer, anti-inflammatory, antimicrobial, antiviral, and antiplatelet effects, underscoring their broad therapeutic potential.[3][4] This guide will focus on the most prominent and actively researched of these activities.
Anticancer Activity: Targeting Aberrant Cell Signaling
Thienopyridine derivatives have emerged as a powerful class of anticancer agents, primarily through their ability to inhibit protein kinases that are critical for tumor growth and survival.[5][6] One of the most frequently dysregulated pathways in human cancer is the PI3K/AKT/mTOR pathway, making it a prime target for therapeutic intervention.[7][8]
Mechanism of Action: Inhibition of the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR signaling cascade is a central regulator of cell proliferation, growth, survival, and motility.[7] Hyperactivation of this pathway is a common event in many cancers. Several thienopyrimidine-based compounds have been developed as potent and selective inhibitors of PI3K isoforms.[7][8] By binding to the ATP-binding pocket of PI3K, these inhibitors prevent the phosphorylation of PIP2 to PIP3, a crucial step for the activation of the downstream kinase AKT.[7] The subsequent inhibition of AKT and mTOR signaling leads to cell cycle arrest and apoptosis in cancer cells.[9][10]
Below is a diagram illustrating the canonical PI3K/AKT/mTOR signaling pathway and the point of intervention by thienopyridine-based inhibitors.
Caption: Inhibition of the PI3K/AKT pathway by a thienopyridine compound.
Structure-Activity Relationship (SAR) Insights
SAR studies are crucial for optimizing the potency and selectivity of lead compounds. For thienopyridine-based PI3K inhibitors, specific structural features have been identified as key determinants of activity. For instance, the 3-aminothieno[2,3-b]pyridine-2-carboxamide core has been established as a necessary structural element for certain biological activities.[11] Optimization often involves modifying substituents at various positions on the thienopyridine ring system to enhance interactions with the target kinase and improve pharmacokinetic properties.[11] The introduction of cyclic amino groups at the C4-position, for example, has been shown to improve activity in some series.[11]
Table 1: Representative Anticancer Thienopyridine Derivatives
| Compound ID | Target(s) | IC50 Value | Cancer Cell Line | Reference |
| 1g | Unknown | 0.016 µM | HepG2 (Hepatocellular Carcinoma) | [12] |
| 6g, 6k | PI3Kα | Nanomolar range | Various | [7] |
| 9a | PI3Kα | 9.47 µM | Various | [8] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[13] It provides a robust and reliable method for the initial screening of potential anticancer compounds.[14]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[15]
-
Compound Treatment: Prepare serial dilutions of the thienopyridine test compounds in culture medium. The final solvent concentration (e.g., DMSO) should be kept constant and low (<0.5%) across all wells. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with solvent) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.[14]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[14] During this time, visible purple precipitates will form in the wells containing viable cells.
-
Formazan Solubilization: Carefully remove the supernatant from each well. Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.[14]
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous human diseases, including arthritis, inflammatory bowel disease, and certain cancers.[16] Thienopyridine derivatives have shown significant promise as anti-inflammatory agents, offering potential alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[17]
Mechanism of Action: Targeting Inflammatory Mediators
The anti-inflammatory effects of thienopyridines are often mediated through the inhibition of key enzymes and signaling pathways involved in the inflammatory response. Some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for the production of pro-inflammatory prostaglandins.[17] Other mechanisms include the inhibition of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), and the suppression of the RIPK2 signaling pathway, which is implicated in autoinflammatory disorders.[16][17]
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This fluorometric assay provides a method for screening compounds for their ability to inhibit human recombinant COX-2.[18]
Principle: The assay measures the peroxidase activity of COX-2, which generates a fluorescent product from a probe in the presence of arachidonic acid. An inhibitor will reduce the rate of fluorescence generation.[19]
Step-by-Step Protocol:
-
Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions. This typically involves reconstituting the COX-2 enzyme, probe, and substrate (arachidonic acid).[18][19] Keep the enzyme on ice.
-
Plate Setup: In a 96-well white opaque plate, set up wells for the Enzyme Control (EC, no inhibitor), Inhibitor Control (IC, a known COX-2 inhibitor like Celecoxib), and the test compounds (S).
-
Inhibitor Addition: Add 10 µL of the test inhibitor (diluted to 10x the final desired concentration in assay buffer) to the 'S' wells. Add 10 µL of the known inhibitor to the 'IC' wells and 10 µL of assay buffer to the 'EC' wells.[19]
-
Reaction Mix Preparation: Prepare a master mix containing COX Assay Buffer and the COX Probe.
-
Enzyme Addition: Add the reconstituted COX-2 enzyme to the master mix. Add the appropriate volume of this final mix to all wells except the background control.
-
Incubation: Incubate the plate for 10-15 minutes at room temperature, protected from light. This allows the inhibitors to interact with the enzyme.[20]
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid substrate to all wells.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in kinetic mode for 15-30 minutes at room temperature.
-
Data Analysis: Calculate the slope of the linear portion of the kinetic curve for each well. Determine the percent inhibition for each test compound concentration relative to the Enzyme Control. Calculate the IC50 value.
Antimicrobial Activity
The rise of antibiotic-resistant pathogens poses a significant threat to global health. Fused thienopyridines have emerged as a promising scaffold for the development of novel antimicrobial agents effective against both Gram-positive and Gram-negative bacteria.[2][21]
Mechanism of Action
The precise mechanisms of antimicrobial action for many thienopyridine derivatives are still under investigation. However, their structural similarity to purines suggests they may interfere with nucleic acid synthesis or other essential metabolic pathways in bacteria.[2] The combination of the thiophene and pyrimidine moieties is thought to be crucial for interacting with microbial targets.[21]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[22][23] The broth microdilution method is a standard and widely used technique for determining MIC values.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The lowest concentration that shows no visible turbidity after incubation is recorded as the MIC.[24]
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of the thienopyridine compound in a suitable solvent (e.g., DMSO). Create two-fold serial dilutions of the compound in a 96-well microtiter plate using sterile broth (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.
-
Bacterial Inoculum Preparation: Culture the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) overnight. Dilute the culture to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.
-
Inoculation: Add 50 µL of the standardized bacterial suspension to each well of the microtiter plate, bringing the total volume to 100 µL.
-
Controls: Include a positive control well (broth + bacteria, no compound) to confirm bacterial growth and a negative control well (broth only) to check for sterility.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Reading: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. A colorimetric indicator (e.g., resazurin) can be added to aid in the determination.
-
Interpretation: A lower MIC value indicates greater potency of the antimicrobial agent.[23]
Integrated Discovery Workflow
The development of a novel therapeutic agent from a thienopyridine scaffold follows a logical progression from initial screening to lead optimization. The following diagram outlines a typical workflow.
Caption: A typical drug discovery workflow for thienopyridine compounds.
Conclusion and Future Perspectives
The fused thienopyridine scaffold is a cornerstone in modern medicinal chemistry, yielding compounds with a remarkable breadth of biological activities. Their success as kinase inhibitors in oncology is well-established, and their potential in treating inflammatory and infectious diseases is rapidly gaining recognition. Future research will likely focus on developing derivatives with enhanced isoform selectivity to minimize off-target effects, exploring novel therapeutic targets, and employing advanced drug delivery strategies to improve their pharmacokinetic and pharmacodynamic profiles. The continued exploration of this versatile chemical scaffold promises to deliver the next generation of targeted therapies for a wide range of human diseases.
References
-
Allied Academies. Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis of novel thienopyrimidines and evaluation for their anti-inflammatory activity. Available at: [Link]
-
Biochemical Structures of Thienopyridine and Nonthienopirydine Antiplatelet Agents. (n.d.). Available at: [Link]
-
Moustafa, M. A. (2015). Synthesis and antiinflammatory activity of certain thienopyrimidine derivatives. ResearchGate. Available at: [Link]
-
ACS Medicinal Chemistry Letters. (2020). Novel Thienopyridines as RIPK2 Inhibitors for Treating Inflammatory Bowel Disease. Available at: [Link]
-
ACG Publications. (2021). Design, synthesis and antimicrobial screening of some new thienopyrimidines. Available at: [Link]
-
MDPI. (2018). Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. Available at: [Link]
-
MDPI. (2022). Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products. Available at: [Link]
-
PubMed. (2003). The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. Available at: [Link]
-
ResearchGate. (2023). Targeting the PI3K/AKT signaling pathway in anticancer research: a recent update on inhibitor design and clinical trials (2020-2023). Available at: [Link]
-
PubMed. (2014). Design, synthesis and biological evaluation of some novel thienopyrimidines and fused thienopyrimidines as anti-inflammatory agents. Available at: [Link]
-
National Institutes of Health. (2014). Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. Available at: [Link]
-
ResearchGate. (n.d.). Guideline for anticancer assays in cells. Available at: [Link]
-
National Institutes of Health. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Available at: [Link]
-
National Institutes of Health. (2022). Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. Available at: [Link]
-
PubMed. (2012). Anti-inflammatory potential of thienopyridines as possible alternative to NSAIDs. Available at: [Link]
-
ResearchGate. (2022). Fused Pyridine Derivatives: Synthesis and Biological Activities. Available at: [Link]
-
ResearchGate. (2023). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Available at: [Link]
-
ResearchGate. (2021). Thienopyridines: Synthesis, Properties, and Biological Activity. Available at: [Link]
-
PubMed. (2010). Novel thienopyridine derivatives as specific anti-hepatocellular carcinoma (HCC) agents: synthesis, preliminary structure-activity relationships, and in vitro biological evaluation. Available at: [Link]
-
MDPI. (2019). Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. Available at: [Link]
-
Biology LibreTexts. (2021). 13.5A: Minimal Inhibitory Concentration (MIC). Available at: [Link]
-
ScienceDirect. (2007). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase. Available at: [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Available at: [Link]
-
PubMed. (2025). Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. Available at: [Link]
-
ResearchGate. (2024). Recent advancements in the synthesis of fused thienopyridines and their therapeutic applications. Available at: [Link]
-
PubMed. (2014). Discovery and structure-activity relationship of thienopyridine derivatives as bone anabolic agents. Available at: [Link]
-
Study.com. (n.d.). Minimum Inhibitory Concentration | Overview & Determining Methods. Available at: [Link]
-
PubMed. (2021). The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines. Available at: [Link]
-
National Institutes of Health. (2010). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Available at: [Link]
-
Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Available at: [Link]
-
MDPI. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Available at: [Link]
-
In Vivo. (2005). New Anticancer Agents: In Vitro and In Vivo Evaluation. Available at: [Link]
-
Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Available at: [Link]
-
SciELO. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]pyrimidine Derivatives. Available at: [Link]
-
ResearchGate. (2024). New Class of Thienopyridines: Design, Synthesis, Antimicrobial Activity and Molecular Docking Study. Available at: [Link]
-
MDPI. (2022). In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barbata (L.) F.H. Wigg. Dry Extracts. Available at: [Link]
-
YouTube. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). Available at: [Link]
-
YouTube. (2022). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. Available at: [Link]
-
National Institutes of Health. (2014). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Available at: [Link]
-
National Institutes of Health. (2024). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. acgpubs.org [acgpubs.org]
- 3. alliedacademies.org [alliedacademies.org]
- 4. researchgate.net [researchgate.net]
- 5. Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery and structure-activity relationship of thienopyridine derivatives as bone anabolic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel thienopyridine derivatives as specific anti-hepatocellular carcinoma (HCC) agents: synthesis, preliminary structure-activity relationships, and in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Anti-inflammatory potential of thienopyridines as possible alternative to NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. assaygenie.com [assaygenie.com]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bio.libretexts.org [bio.libretexts.org]
- 24. m.youtube.com [m.youtube.com]
Introduction: The Significance of the Thieno[2,3-c]pyridine Scaffold
An In-Depth Technical Guide to (4-Bromothieno[2,3-c]pyridin-2-yl)methanol: A Key Building Block for Modern Drug Discovery
The landscape of medicinal chemistry is continually shaped by the emergence of "privileged scaffolds"—molecular frameworks that can bind to multiple biological targets with high affinity. The thieno[2,3-c]pyridine core is one such scaffold. This fused heterocyclic system, an isostere of quinoline, is a prominent feature in a multitude of biologically active compounds, particularly in the domain of kinase inhibition.[1][2] Its rigid structure and specific arrangement of hydrogen bond donors and acceptors allow for potent and selective interactions within the ATP-binding pockets of various kinases, which are critical targets in oncology and inflammatory diseases.[3][4]
This compound emerges as a strategically vital building block for harnessing the potential of this scaffold. It provides researchers with a pre-functionalized core, featuring two distinct and orthogonal reactive sites: a bromine atom at the 4-position, ideal for carbon-carbon and carbon-nitrogen bond formation, and a hydroxymethyl group at the 2-position, which allows for a variety of subsequent chemical transformations. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the synthesis, reactivity, and application of this versatile intermediate.
Molecular Identity and Physicochemical Properties
A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis. This compound is a stable, solid compound under standard laboratory conditions. Its key identifiers and properties are summarized below.
| Property | Value | Source |
| CAS Number | 870243-94-0 | [5] |
| Molecular Formula | C₈H₆BrNOS | [5] |
| Molecular Weight | 244.11 g/mol | [5] |
| IUPAC Name | This compound | [5] |
| Purity | Typically ≥97% (Commercially Available) | [5] |
| Canonical SMILES | OCC1=CC2=C(Br)C=NC=C2S1 | [5] |
| InChI | InChI=1S/C8H6BrNOS/c9-7-2-10-3-8-6(7)1-5(4-11)12-8/h1-3,11H,4H2 | [5] |
| InChI Key | KDASDVVLOLIUDT-UHFFFAOYSA-N | [5] |
The molecule's structure is defined by a pyridine ring fused with a thiophene ring. The bromine atom at C4 significantly influences the electron distribution of the pyridine ring and serves as an excellent leaving group in transition metal-catalyzed reactions. The primary alcohol at C2 provides a nucleophilic site and a point for further derivatization.
Synthesis and Chemical Reactivity
While this compound is commercially available, understanding its synthesis provides insight into the generation of analogues and the potential impurities that may be present.
Plausible Synthetic Pathway
A likely synthetic route involves the construction of the thieno[2,3-c]pyridine core, followed by selective functionalization. One efficient method for creating the core is through the annulation of substituted thiophenes.[6] The synthesis could logically proceed from a precursor like methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate, which itself is a valuable intermediate.[7] The final step would be the reduction of the ester to the primary alcohol.
Below is a diagram illustrating a potential synthetic workflow.
Caption: A plausible synthetic route to the target compound.
Detailed Protocol: Ester Reduction (Hypothetical)
This protocol describes the final step, the reduction of the corresponding methyl ester, based on standard laboratory procedures.
Reaction: Methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate to this compound
Materials:
-
Methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) (1.5 - 2.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous solution of sodium sulfate (Na₂SO₄)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel is charged with LiAlH₄ (1.5 eq) and anhydrous THF under a nitrogen atmosphere.
-
Cooling: The slurry is cooled to 0 °C in an ice-water bath.
-
Addition of Substrate: The methyl ester (1.0 eq), dissolved in a minimal amount of anhydrous THF, is added dropwise to the LiAlH₄ slurry via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. Causality Note: Slow, controlled addition is crucial to manage the exothermic reaction and prevent side reactions.
-
Reaction Monitoring: The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature. Progress is monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Quenching: The reaction is carefully quenched by cooling back to 0 °C and slowly adding water dropwise, followed by 15% aqueous NaOH, and finally more water. Self-Validation: A successful quench is typically observed by the formation of a granular white precipitate, which is easily filtered.
-
Workup: The resulting slurry is filtered through a pad of Celite®, and the solid is washed thoroughly with EtOAc. The combined organic filtrates are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel (e.g., using a gradient of hexanes/EtOAc) to yield the pure this compound.
Core Reactivity: A Dual-Handle Intermediate
The true value of this compound lies in its two orthogonal reactive sites, which can be addressed selectively.
-
The C4-Bromine: This site is primed for a wide array of palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse substituents, which is fundamental for exploring Structure-Activity Relationships (SAR).
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds with aryl or heteroaryl groups.[8][9][10]
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.[10]
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
-
Carbonylation: Introduction of a carbonyl group.[10]
-
-
The C2-Hydroxymethyl Group: The primary alcohol offers numerous possibilities for functionalization.
-
Oxidation: Can be oxidized to the corresponding aldehyde (using PCC, DMP) or carboxylic acid (using Jones reagent, KMnO₄).
-
Esterification/Etherification: Can be converted to esters or ethers to modify lipophilicity and introduce new linking points.
-
Conversion to a Leaving Group: The hydroxyl group can be converted to a tosylate, mesylate, or halide, making the C2-methyl position susceptible to nucleophilic attack.
-
Application in Drug Discovery Workflows
This compound is an exemplary tool for lead generation and optimization in drug discovery. Its structure is perfectly suited for library synthesis.
Workflow in Lead Optimization
The typical workflow involves using the C4-bromine for diversification and the C2-methanol for linker attachment or property modulation.
Caption: Use of the title compound in a typical SAR workflow.
Exemplary Protocol: Suzuki-Miyaura Cross-Coupling
This protocol demonstrates the primary application of the C4-bromine.
Reaction: Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 - 1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 - 0.05 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq)
-
1,4-Dioxane and Water (e.g., 4:1 ratio)
Procedure:
-
Setup: To a reaction vial, add this compound (1.0 eq), phenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and K₂CO₃ (2.0 eq).
-
Degassing: Seal the vial, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. Causality Note: Removal of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst, which is formed in situ.
-
Solvent Addition: Add the degassed solvent mixture (Dioxane/Water) via syringe.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with water and extract with EtOAc (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude residue by column chromatography to yield the desired (4-phenylthieno[2,3-c]pyridin-2-yl)methanol. Self-Validation: The success of the reaction is confirmed by the disappearance of the starting material and the appearance of a new, less polar spot on TLC, and confirmed by mass spectrometry showing the correct molecular weight for the product.
Spectroscopic and Safety Profile
Expected Spectroscopic Data
While experimental spectra should always be acquired for confirmation, the expected features are:
-
¹H NMR: Signals for three distinct aromatic protons on the thienopyridine core, a singlet for the CH₂ group (approx. 4.5-5.0 ppm), and a broad singlet for the OH proton.
-
¹³C NMR: Resonances for the eight carbon atoms. The carbon bearing the bromine (C4) would be in the range of 110-120 ppm, while the CH₂OH carbon would be around 60-65 ppm.[11]
-
Mass Spec: A characteristic M, M+2 isotopic pattern with approximately 1:1 intensity, which is indicative of a single bromine atom.
Safety and Handling
According to supplier safety data, this compound is classified with the GHS07 pictogram.[5]
-
Signal Word: Warning[5]
-
Hazard Statements: H302 - Harmful if swallowed[5]
-
Precautionary Phrases: P101 - If medical advice is needed, have product container or label at hand.[5]
Handling Recommendations:
-
Use in a well-ventilated fume hood.
-
Wear standard personal protective equipment (PPE): safety glasses, laboratory coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is more than just a chemical intermediate; it is a powerful enabler of innovation in drug discovery. Its dual-handle reactivity allows for the systematic and efficient synthesis of diverse chemical libraries built around the medicinally significant thieno[2,3-c]pyridine scaffold. By providing orthogonal sites for late-stage functionalization and SAR exploration, it streamlines the path from hit identification to lead optimization. A thorough understanding of its synthesis, reactivity, and proper handling, as outlined in this guide, empowers researchers to fully leverage its potential in the quest for novel therapeutics.
References
-
PubChem, "(2-Bromopyridin-4-yl)methanol," National Center for Biotechnology Information, [Link].
- Google Patents, "WO2006054151A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)
-
Khan, K. M., et al., "Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features," Molecules, 2020, [Link].
-
MDPI, "Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features," MDPI, [Link].
-
Wang, Z., et al., "Recent Advances of Pyridinone in Medicinal Chemistry," Frontiers in Chemistry, 2022, [Link].
- Google Patents, "WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl)
-
ARKIVOC, "SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS," ARKIVOC, 2007, [Link].
-
Pipzine Chemicals, "Methyl 4-Bromothieno[2,3-c]pyridine-2-Carboxylate," Pipzine Chemicals, [Link].
-
Justia Patents, "Bromination of pyridine derivatives," Justia Patents, 2021, [Link].
-
Royal Society of Chemistry, "Synthesis of benzofuro- and benzothieno[2,3-c]pyridines via copper-catalyzed [4 + 2] annulation of ketoxime acetates with acetoacetanilide," Organic Chemistry Frontiers, 2021, [Link].
-
PubChem, "Pyrazolopyridine compounds and uses thereof - Patent US-10934288-B2," National Center for Biotechnology Information, [Link].
-
MDPI, "5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one," MDPI, [Link].
-
ResearchGate, "Eschenmoser Reaction: An Unexpected Route to Tetrahydrothieno[2,3-b]pyridin-3-ones and Azepan-3-ones," ResearchGate, 1996, [Link].
- Google Patents, "EP3958976A1 - Compounds comprising n-methyl-2-pyridone, and pharmaceutically acceptable salts," Google P
-
AOBChem, "(6-Bromo-4-methyl-pyridin-3-yl)-methanol," AOBChem, [Link].
-
UTAS Research Repository, "Synthesis of 4-phenylthieno[2,3-c]quinolines via Suzuki-Miyaura cross-couplings," University of Tasmania, 2022, [Link].
-
Bulgarian Chemical Communications, "Spectroscopic study on the solid-state structure of Pt(II) complexes of cycloalkanespiro-5-(2,4-dithiohydantoins)," Bulgarian Academy of Sciences, 2024, [Link].
Sources
- 1. mdpi.com [mdpi.com]
- 2. EP3958976A1 - Compounds comprising n-methyl-2-pyridone, and pharmaceutically acceptable salts - Google Patents [patents.google.com]
- 3. WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives - Google Patents [patents.google.com]
- 4. Pyrazolopyridine compounds and uses thereof - Patent US-10934288-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. Synthesis of benzofuro- and benzothieno[2,3-c]pyridines via copper-catalyzed [4 + 2] annulation of ketoxime acetates with acetoacetanilide - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Methyl 4-Bromothieno[2,3-c]pyridine-2-Carboxylate | Structure, Uses, Safety & Supplier Information China [pipzine-chem.com]
- 8. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. figshare.utas.edu.au [figshare.utas.edu.au]
- 11. bcc.bas.bg [bcc.bas.bg]
Methodological & Application
Application Notes and Protocols for the Metal-Free Synthesis of Thieno[2,3-c]pyridine Derivatives
Introduction: The Rising Prominence of Thieno[2,3-c]pyridines in Drug Discovery
The thieno[2,3-c]pyridine scaffold is a privileged heterocyclic system of immense interest to researchers in medicinal chemistry and drug development.[1] This fused bicyclic structure is a key pharmacophore in a variety of biologically active molecules, exhibiting a broad spectrum of therapeutic potential.[2] Notably, derivatives of this scaffold have been investigated for their anticancer, antimicrobial, and kinase inhibitory activities.[2] The structural rigidity and unique electronic properties imparted by the fusion of thiophene and pyridine rings allow for precise spatial orientation of substituents, facilitating targeted interactions with biological macromolecules. The development of efficient and sustainable synthetic methodologies to access these valuable compounds is, therefore, a critical endeavor in modern organic synthesis. This document provides detailed application notes and protocols for two robust, metal-free approaches to the synthesis of thieno[2,3-c]pyridine derivatives, designed for practical application in a research and development setting.
Strategic Approaches to the Metal-Free Assembly of the Thieno[2,3-c]pyridine Core
Two principal strategies for the metal-free construction of the thieno[2,3-c]pyridine skeleton are presented herein. The first is a contemporary and versatile three-step sequence commencing from readily available 2-acetylthiophene, which proceeds through a 1,2,3-triazole-mediated denitrogenative transformation. The second approach is a classic multicomponent reaction, the Gewald synthesis, which offers a highly convergent route from simple precursors. Each method carries distinct advantages in terms of substrate scope, operational simplicity, and the types of functionalization that can be readily introduced.
Method 1: 1,2,3-Triazole-Mediated Denitrogenative Transformation
This innovative, metal-free pathway provides access to a diverse range of substituted thieno[2,3-c]pyridines through a three-step process: one-pot triazolation, modified Pomeranz-Fritsch cyclization, and a final acid-mediated denitrogenative transformation.[1] This method is particularly advantageous for its mild conditions and the ability to introduce a variety of substituents at a late stage in the synthesis.[1]
Causality of Experimental Design
The logic of this synthetic sequence lies in the construction of a fused 1,2,3-triazole intermediate that, upon acid-mediated extrusion of dinitrogen, generates a reactive species that readily cyclizes to form the desired thieno[2,3-c]pyridine ring system. The choice of starting from 2-acetylthiophene is strategic due to its commercial availability and the ease with which it can be converted to the necessary triazole precursor. The final denitrogenation step is highly versatile, allowing for the trapping of the reactive intermediate with a variety of nucleophiles, thus enabling the synthesis of a library of derivatives.[1]
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis of thieno[2,3-c]pyridine derivatives via a 1,2,3-triazole-mediated denitrogenative transformation.
Detailed Protocol: Synthesis of 7-(Butoxymethyl)thieno[2,3-c]pyridine
This protocol is adapted from a validated literature procedure.[1]
Step 1: Synthesis of 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole
-
Reagents and Equipment: 2-Acetylthiophene, aminoacetaldehyde dimethyl acetal, sodium azide, copper(I) iodide (catalytic amount, though the overall process is considered metal-free in its key bond-forming step for the pyridine ring), appropriate solvents (e.g., DMSO), round-bottom flask, magnetic stirrer, heating mantle, and standard glassware for workup.
-
Procedure:
-
In a round-bottom flask, combine 2-acetylthiophene (1.0 eq.), aminoacetaldehyde dimethyl acetal (1.2 eq.), and sodium azide (1.5 eq.) in DMSO.
-
Add a catalytic amount of copper(I) iodide.
-
Heat the reaction mixture at a specified temperature (e.g., 80 °C) and monitor by TLC until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup, typically by pouring the mixture into water and extracting with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired triazole.
-
Step 2: Synthesis of thieno[2,3-c][1][3][4]triazolo[1,5-a]pyridine
-
Reagents and Equipment: 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole, a strong acid catalyst (e.g., polyphosphoric acid or a mixture of sulfuric and phosphoric acid), round-bottom flask, magnetic stirrer, heating mantle.
-
Procedure:
-
To the purified triazole from Step 1, add the acid catalyst.
-
Heat the mixture with stirring (e.g., at 100-120 °C) for the time determined by reaction monitoring (TLC or LC-MS).
-
After completion, carefully quench the reaction by pouring it onto ice.
-
Neutralize the mixture with a base (e.g., sodium bicarbonate or ammonium hydroxide) and extract the product with an appropriate organic solvent.
-
Dry, filter, and concentrate the organic extracts. The crude product may be used directly in the next step or purified by chromatography if necessary.
-
Step 3: Synthesis of 7-(Butoxymethyl)thieno[2,3-c]pyridine
-
Reagents and Equipment: Thieno[2,3-c][1][3][4]triazolo[1,5-a]pyridine, butan-1-ol, an acid catalyst (e.g., trifluoromethanesulfonic acid, TfOH), an inert solvent (e.g., 1,2-dichloroethane, DCE), round-bottom flask equipped with a condenser and nitrogen inlet, magnetic stirrer, heating mantle.
-
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the fused triazole (1.0 eq.) in DCE.
-
Add butan-1-ol (10.0 eq.) followed by the dropwise addition of TfOH (2.0 eq.).
-
Heat the reaction mixture to 80 °C and stir for 24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 7-(butoxymethyl)thieno[2,3-c]pyridine.
-
Quantitative Data Summary
| Derivative | Nucleophile | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 7-(Butoxymethyl)thieno[2,3-c]pyridine | Butan-1-ol | TfOH | 1,2-DCE | 80 | 24 | 72 | [1] |
| 7-(Phenoxymethyl)thieno[2,3-c]pyridine | Phenol | TfOH | 1,2-DCE | 80 | 24 | 65 | [1] |
| Thieno[2,3-c]pyridin-7-ylmethyl acetate | Acetic Acid | - | Acetic Acid | 100 | 1 | 85 | [1] |
Method 2: The Gewald Multicomponent Synthesis
The Gewald reaction is a powerful and highly convergent one-pot synthesis of 2-aminothiophenes.[3] By employing a cyclic ketone such as a substituted 4-piperidone, this reaction can be adapted to construct the thieno[2,3-c]pyridine skeleton in a single, atom-economical step. This method is particularly valued for its operational simplicity and the use of readily available and inexpensive starting materials.
Causality of Experimental Design
The reaction proceeds through an initial Knoevenagel condensation between the ketone and an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate), catalyzed by a base. The resulting α,β-unsaturated intermediate then undergoes a Michael addition of elemental sulfur, followed by an intramolecular cyclization and tautomerization to afford the 2-aminothieno[2,3-c]pyridine derivative. The choice of base and solvent is crucial for promoting the cascade of reactions efficiently and minimizing side products.
Reaction Mechanism Diagram
Caption: Simplified mechanism of the Gewald reaction for the synthesis of thieno[2,3-c]pyridine derivatives.
Detailed Protocol: Synthesis of 2-Amino-3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine
This protocol is based on a reported procedure for the synthesis of thieno[2,3-c]pyridines.[4]
-
Reagents and Equipment: 1-Isopropyl-4-piperidone, malononitrile, elemental sulfur, a base (e.g., diethylamine or morpholine), a suitable solvent (e.g., ethanol or DMF), round-bottom flask with a condenser, magnetic stirrer, heating mantle.
-
Procedure:
-
In a round-bottom flask, combine 1-isopropyl-4-piperidone (1.0 eq.), malononitrile (1.0 eq.), and elemental sulfur (1.1 eq.) in ethanol.
-
Add the base (e.g., diethylamine, 0.5 eq.) to the suspension.
-
Heat the reaction mixture to reflux with vigorous stirring for a specified period (typically 2-4 hours), monitoring by TLC. The reaction mixture will typically turn dark.
-
After the reaction is complete, cool the mixture to room temperature. The product may precipitate from the solution.
-
If a precipitate forms, collect it by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel to yield the pure 2-amino-3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine.
-
Quantitative Data Summary
| Ketone | Active Methylene Nitrile | Base | Solvent | Yield (%) | Reference |
| 1-Isopropyl-4-piperidone | Malononitrile | Diethylamine | Ethanol | 55 | [4] |
| 1-Isopropyl-4-piperidone | Ethyl Cyanoacetate | Diethylamine | Ethanol | Not Reported | [4] |
Conclusion and Future Perspectives
The metal-free synthetic strategies outlined in these application notes provide reliable and versatile methods for accessing the medicinally important thieno[2,3-c]pyridine scaffold. The 1,2,3-triazole-mediated denitrogenative transformation offers a modern approach with broad substrate scope for late-stage functionalization, while the Gewald reaction provides a classic, highly convergent, and atom-economical route. The choice of method will depend on the specific synthetic goals, available starting materials, and desired substitution patterns. Further research in this area may focus on expanding the scope of these reactions, developing asymmetric variations, and exploring their application in the synthesis of complex natural products and novel therapeutic agents.
References
-
Sabnis, R. W., Fadece, V. V., & Shindalkar, S. S. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
-
El-Kashef, H. S., Geies, A. A., Kamal El-Dean, A. M., & Abdel-Hafez, A. A. (1993). Synthesis of Thieno[2,3-c]pyridines and Related Heterocyclic Systems. Journal of Chemical Technology & Biotechnology, 57(1), 15-19. [Link]
-
Eroğlu, K., Günkαrα, Ö., & Dehaen, W. (2025). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation Reaction. ChemistryOpen, e202500060. [Link]
-
A convenient preparation of thieno[2,3-c]pyridine 3a and of several original 2-substituted-thieno [2,3-c] pyridines 3b-f is achieved by cyclization of the Schiff base resulting from the condensation between a 2-thiophenecarboxaldehyde 1a-f and aminoacetaldehyde dimethyl acetal. (2025). ResearchGate. [Link]
-
Conventional methods for synthesis of thieno[2,3-c]pyridines. (n.d.). ResearchGate. [Link]
-
Dotsenko, V. V., Krivokolysko, S. G., & Litvinov, V. P. (2020). Recent advances in the chemistry of thieno[2,3-b]pyridines 1. Methods of synthesis of thieno[2,3-b]pyridines. Russian Chemical Bulletin, 69(10), 1829-1854. [Link]
-
Gewald Reaction. (n.d.). Organic Chemistry Portal. [Link]
- Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py. (1976).
-
Synthesis of imidazo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal. [Link]
-
Eroğlu, K., Günkαrα, Ö., & Dehaen, W. (2025). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3- Triazole-Mediated Metal-Free Denitrogenative Transformation. ChemistryOpen, 14(3), e202500060. [Link]
Sources
Synthesizing Thienopyridine-Based Hsp90 Inhibitors: An Application Note for Drug Discovery Professionals
Introduction: Targeting the Molecular Chaperone Hsp90 with a Thienopyridine Scaffold
Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular homeostasis by ensuring the proper folding, stability, and function of a wide array of "client" proteins.[1] In cancerous cells, Hsp90 is overexpressed and essential for the stability of numerous oncoproteins that drive tumor growth, proliferation, and survival.[2] This reliance makes Hsp90 a compelling target for anticancer drug development. Inhibition of Hsp90's ATPase activity leads to the misfolding and subsequent degradation of its client proteins via the ubiquitin-proteasome pathway, offering a multi-pronged attack on cancer cell signaling.[2][3]
The thienopyridine scaffold is a versatile heterocyclic motif that has been successfully incorporated into a variety of medicinally active compounds.[4] Its rigid structure and potential for diverse functionalization make it an attractive core for designing potent and selective enzyme inhibitors. This application note provides a detailed experimental procedure for the synthesis of Hsp90 inhibitors featuring a thienopyridine core, their analytical characterization, and their biological evaluation.
Synthetic Strategy: Constructing the Thienopyridine Core
The synthesis of thienopyridine derivatives can be broadly approached by two main strategies: annulation of a thiophene ring onto a pre-existing pyridine or construction of a pyridine ring onto a thiophene precursor.[5] Two classical and effective methods for these transformations are the Gewald reaction and the Friedländer annulation.
-
Gewald Reaction: This one-pot, multi-component reaction is a powerful tool for the synthesis of 2-aminothiophenes from a carbonyl compound, an activated nitrile, and elemental sulfur.[6][7] The resulting 2-aminothiophene is a versatile intermediate that can be further cyclized to form the desired thienopyridine ring system. The reaction is typically initiated by a Knoevenagel condensation, followed by the addition of sulfur.[6]
-
Friedländer Annulation: This method involves the condensation of a 2-aminoaryl (or heteroaryl) aldehyde or ketone with a compound containing an activated methylene group (e.g., a ketone or nitrile) to form a quinoline or related heterocyclic system.[8] In the context of thienopyridine synthesis, a 2-aminothiophene derivative bearing a carbonyl group can be reacted with a suitable methylene-containing compound to construct the pyridine ring. The reaction is often catalyzed by either acid or base.[8]
The following protocol details a specific synthetic route to a series of thieno[2,3-c]pyridine derivatives, which have shown promise as Hsp90 inhibitors.
Experimental Workflow for the Synthesis of Thieno[2,3-c]pyridine Derivatives
Caption: Synthetic workflow for thieno[2,3-c]pyridine derivatives.
Detailed Synthetic Protocol
This protocol is adapted from a method described for the synthesis of novel thieno[2,3-c]pyridine derivatives.[5]
Step 1: One-Pot Triazolization
-
To a solution of 2-acetylthiophene (1.0 eq) in a suitable solvent such as ethanol, add malononitrile (1.1 eq) and a catalytic amount of a base like piperidine.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add sodium azide (1.5 eq) and ammonium chloride (1.5 eq) to the reaction mixture.
-
Reflux the mixture for 12-16 hours.
-
After cooling to room temperature, pour the reaction mixture into ice-water and collect the precipitated solid by filtration.
-
Wash the solid with water and dry under vacuum to yield the triazole intermediate.
Causality behind Experimental Choices: The one-pot nature of this step is efficient, avoiding the isolation of the initial Knoevenagel condensation product. Piperidine is a mild base suitable for catalyzing the initial condensation without promoting side reactions. The use of sodium azide and ammonium chloride facilitates the formation of the triazole ring.
Step 2: Pomeranz-Fritsch Cyclization
-
Dissolve the triazole intermediate (1.0 eq) in an excess of a dehydrating agent such as polyphosphoric acid (PPA).
-
Heat the mixture to 100-120 °C for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully pour the hot reaction mixture onto crushed ice.
-
Neutralize the solution with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Causality behind Experimental Choices: Polyphosphoric acid acts as both a solvent and a strong dehydrating agent, driving the intramolecular cyclization to form the fused ring system. The workup with ice and subsequent neutralization is necessary to quench the reaction and isolate the product.
Step 3: Denitrogenative Transformation
-
Dissolve the cyclized intermediate (1.0 eq) in a high-boiling point solvent like diphenyl ether.
-
Heat the solution to reflux (approximately 250-260 °C) for 1-2 hours.
-
The progress of the reaction can be monitored by the evolution of nitrogen gas and TLC analysis.
-
After cooling, the crude product can be purified directly by column chromatography.
Causality behind Experimental Choices: The high temperature is required to induce the thermal denitrogenation of the triazole ring, leading to the formation of the thienopyridine core. Diphenyl ether is a suitable high-boiling solvent that is relatively inert under these conditions.
Step 4: Purification and Characterization
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
-
Characterize the final thienopyridine derivatives using standard analytical techniques.
Analytical Characterization of Synthesized Inhibitors
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compounds.
Standard Operating Procedures
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To elucidate the chemical structure of the synthesized compounds by providing information about the connectivity and chemical environment of atoms.
-
Procedure:
-
Dissolve 5-25 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[9]
-
Acquire ¹H NMR and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).[10]
-
Process the spectra to identify chemical shifts (δ), coupling constants (J), and integration values.[11]
-
For complex spectra, 2D NMR techniques such as COSY and HSQC can be employed to aid in structure elucidation.[12]
-
2. Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Purpose: To determine the molecular weight of the synthesized compounds and to assess their purity.
-
Procedure:
-
Prepare a dilute solution of the compound (e.g., 100 µg/mL) in a suitable solvent like methanol or acetonitrile.[13]
-
Inject the sample into an LC-MS system equipped with a suitable column (e.g., C18) and a mass spectrometer (e.g., electrospray ionization - ESI).[14][15]
-
Analyze the resulting chromatogram for purity and the mass spectrum for the molecular ion peak ([M+H]⁺ or [M-H]⁻).
-
3. High-Resolution Mass Spectrometry (HRMS)
-
Purpose: To determine the exact mass of the synthesized compounds, which allows for the confirmation of their elemental composition.
-
Procedure:
-
Prepare a sample as described for LC-MS.
-
Analyze the sample on an HRMS instrument (e.g., Orbitrap or TOF).
-
Compare the experimentally determined exact mass to the calculated theoretical mass.
-
| Compound ID | Molecular Formula | Calculated Mass (HRMS) | Observed Mass (HRMS) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Purity (LC-MS) |
| TP-Inhibitor-1 | C₁₅H₁₂N₂O₂S | 284.0619 | 284.0621 | Example: 8.5 (d, 1H), 7.8 (s, 1H)... | Example: 165.2, 150.1, 145.3... | >98% |
| TP-Inhibitor-2 | C₁₆H₁₄N₂O₂S | 298.0776 | 298.0779 | Characteristic Peaks | Characteristic Peaks | >97% |
| TP-Inhibitor-3 | C₁₄H₁₀ClN₂O₂S | 319.0076 | 319.0075 | Characteristic Peaks | Characteristic Peaks | >99% |
Biological Evaluation: Assessing Hsp90 Inhibition
The biological activity of the synthesized thienopyridine derivatives can be assessed through a combination of in vitro biochemical and cell-based assays.
Mechanism of Hsp90 Inhibition
Caption: Mechanism of Hsp90 inhibition by thienopyridine derivatives.
Fluorescence Polarization (FP) Assay for Hsp90 Binding
-
Principle: This competitive binding assay measures the ability of a test compound to displace a fluorescently labeled probe from the ATP-binding pocket of Hsp90. When the small fluorescent probe is bound to the large Hsp90 protein, its rotation is slowed, resulting in a high fluorescence polarization value. Displacement of the probe by an inhibitor leads to a decrease in polarization.[16][17]
-
Protocol:
-
Prepare a series of dilutions of the synthesized thienopyridine inhibitors in assay buffer (e.g., 20 mM HEPES, pH 7.3, 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.1 mg/mL BSA).
-
In a 384-well black plate, add the assay buffer, a fixed concentration of a fluorescently labeled Hsp90 probe (e.g., FITC-geldanamycin), and a fixed concentration of recombinant human Hsp90α.[18]
-
Add the serially diluted test compounds to the wells. Include wells with no inhibitor (high polarization control) and wells with a known Hsp90 inhibitor (e.g., 17-AAG) or no Hsp90 (low polarization control).
-
Incubate the plate at room temperature for a specified time (e.g., 2-4 hours) to reach equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader.
-
Calculate the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Western Blot Analysis of Hsp90 Client Protein Degradation
-
Principle: This cell-based assay determines the effect of Hsp90 inhibition on the stability of its client proteins. A decrease in the levels of known Hsp90 client proteins (e.g., Akt, Cdk4) upon treatment with the synthesized inhibitors indicates successful target engagement in a cellular context.[2][19]
-
Protocol:
-
Culture a suitable cancer cell line (e.g., MCF-7, HeLa) to approximately 70-80% confluency.
-
Treat the cells with various concentrations of the thienopyridine inhibitors for a specified duration (e.g., 24 hours).
-
Lyse the cells and quantify the total protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[20]
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Hsp90 client proteins (e.g., anti-Akt, anti-Cdk4) and a loading control (e.g., anti-β-actin) overnight at 4 °C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a chemiluminescence imaging system.
-
Quantify the band intensities to determine the relative levels of client proteins.
-
Conclusion
This application note provides a comprehensive guide for the synthesis, characterization, and biological evaluation of Hsp90 inhibitors based on a thienopyridine scaffold. The detailed protocols and the rationale behind the experimental choices are intended to equip researchers in drug discovery with the necessary information to successfully develop novel and potent Hsp90 inhibitors. The combination of robust synthetic chemistry, thorough analytical characterization, and relevant biological assays is crucial for the advancement of new therapeutic agents targeting this important molecular chaperone.
References
-
Mollapour, M., & Neckers, L. (2012). Quality Control and Fate Determination of Hsp90 Client Proteins. PMC. [Link]
-
Kovács, D., et al. (2025). Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. ChemistryOpen. [Link]
-
Sabnis, R. W., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]
-
Waters Corporation. (n.d.). Small Molecule Standards for LC-MS Analysis. Waters. [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
-
ResearchGate. (n.d.). Western-blotting analysis of Hsp90 client proteins and F-box protein... ResearchGate. [Link]
-
Akssira, M., et al. (2012). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
-
ResearchGate. (n.d.). Recent advancements in the synthesis of fused thienopyridines and their therapeutic applications. ResearchGate. [Link]
-
CDN. (n.d.). Standard Operating Procedure. CDN. [Link]
-
Kappe, C. O., & Stadler, A. (2005). The Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). A fluorescence polarization assay for inhibitors of Hsp90. ResearchGate. [Link]
-
Figshare. (2017). Identification of degradation pathways for HSP90 client proteins. Figshare. [Link]
-
LGC. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. LGC. [Link]
-
Wang, Y., et al. (2015). Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. MDPI. [Link]
-
ResearchGate. (n.d.). HSP90 client proteins degradation. ResearchGate. [Link]
-
Cube Biotech. (n.d.). Western Blot and chemiluminescent immunodetection of his-tagged proteins. Cube Biotech. [Link]
-
Llauger, L., et al. (2005). Development of a fluorescence polarization assay for the molecular chaperone Hsp90. PubMed. [Link]
-
ResearchGate. (n.d.). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. [Link]
-
Addgene. (2023). Western Blot Protocol. YouTube. [Link]
-
Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Nanomicrospheres. [Link]
-
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. [Link]
-
ResearchGate. (n.d.). Thienopyridine Analogues: A Versatile Scaffold in Medicinal Chemistry from Decades. ResearchGate. [Link]
-
Arkivoc. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. [Link]
-
ACS Publications. (2025). HSP90 Mediates Targeted Degradation of Nonclient Protein PARP1 for Breast Cancer Treatment. Journal of Medicinal Chemistry. [Link]
-
University of Cambridge. (2016). NMR Techniques in Organic Chemistry: a quick guide. Department of Chemistry. [Link]
-
World Journal of Pharmaceutical Research. (2025). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. WJPR. [Link]
-
ResearchGate. (n.d.). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. ResearchGate. [Link]
-
Dahal, U. P., et al. (2012). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC. [Link]
-
Huang, D. S., et al. (2020). Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. PMC. [Link]
-
El-Gamal, M. I., et al. (2019). Synthesis of New Multitarget-Directed Ligands Containing Thienopyrimidine Nucleus for Inhibition of 15-Lipoxygenase, Cyclooxygenases, and Pro-Inflammatory Cytokines. PMC. [Link]
-
Taipale, M., et al. (2012). Quantitative Analysis of Hsp90-Client Interactions Reveals Principles of Substrate Recognition. Lindquist Lab. [Link]
-
Michigan State University. (n.d.). Basic Practical NMR Concepts. Department of Chemistry. [Link]
-
McClellan, A. J., et al. (2007). Balance Between Folding and Degradation for Hsp90-Dependent Client Proteins: A Key Role for CHIP. PubMed Central. [Link]
-
ACS Publications. (2017). Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. Biochemistry. [Link]
-
ResearchGate. (n.d.). (PDF) Thienopyridines: Synthesis, Properties, and Biological Activity. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sussex.figshare.com [sussex.figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 11. researchgate.net [researchgate.net]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 14. waters.com [waters.com]
- 15. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of a fluorescence polarization assay for the molecular chaperone Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. cube-biotech.com [cube-biotech.com]
Application Notes and Protocols for In Silico Molecular Docking of Thieno[2,3-c]pyridine Derivatives
Introduction: The Therapeutic Potential of Thieno[2,3-c]pyridines
The thieno[2,3-c]pyridine scaffold is a compelling heterocyclic system that has garnered significant attention in medicinal chemistry and drug discovery. These compounds are isomers of thienopyridines, which are present in the core structure of various bioactive molecules, including anticoagulant drugs.[1] Thieno[2,3-c]pyridine derivatives, in particular, have demonstrated a broad spectrum of pharmacological activities, including anticancer[2][3], antimicrobial, and kinase inhibitory effects.[1] Their diverse biological profile makes them attractive candidates for the development of novel therapeutics. Notably, specific derivatives have been investigated as inhibitors of crucial cancer-related targets like Hsp90, PI3K, and PIM-1 kinase.[3][4][5]
In silico molecular docking has emerged as a powerful and indispensable tool in modern drug discovery.[6] It allows researchers to predict the preferred binding orientation of a small molecule (ligand) to a macromolecular target, typically a protein, and to estimate the strength of their interaction. This computational approach provides invaluable insights into the molecular basis of a drug's mechanism of action, helps in prioritizing compounds for synthesis and biological testing, and guides the optimization of lead candidates to improve their potency and selectivity.[6][7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on performing in silico molecular docking studies of thieno[2,3-c]pyridine derivatives. We will delve into the theoretical underpinnings of molecular docking, present a detailed, step-by-step protocol using widely accessible software, and discuss the critical aspects of data interpretation and analysis.
I. Foundational Concepts in Molecular Docking
Molecular docking simulates the interaction between a ligand and a protein at the atomic level. The primary goals are to predict the binding conformation (pose) of the ligand within the protein's binding site and to estimate the binding affinity.[7] This process is governed by two key components: a sampling algorithm and a scoring function .
-
Sampling Algorithms: These algorithms explore the vast conformational space of the ligand and its possible orientations within the binding site to generate a diverse set of potential binding poses.
-
Scoring Functions: These are mathematical models used to estimate the binding free energy for each generated pose. A lower binding energy score generally indicates a more favorable and stable interaction.
A typical molecular docking workflow can be visualized as follows:
Sources
- 1. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieno[2,3-b]pyridines as a Novel Strategy Against Cervical Cancer: Mechanistic Insights and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Design, synthesis and docking study of pyridine and thieno[2,3-b] pyridine derivatives as anticancer PIM-1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
Application Notes & Protocols: (4-Bromothieno[2,3-c]pyridin-2-yl)methanol as a Versatile Building Block for Functional Polymeric Materials
Introduction: The Strategic Value of the Thieno[2,3-c]pyridine Scaffold
The fusion of thiophene and pyridine rings creates a class of heterocyclic compounds known as thienopyridines, which possess a unique combination of electronic and chemical properties. While extensively explored in medicinal chemistry for applications such as antiplatelet agents, their potential in materials science is an emerging area of significant interest.[1] The thieno[2,3-c]pyridine isomer, in particular, offers a compelling scaffold for the design of functional materials for organic electronics, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).[2]
The electron-rich thiophene moiety and the electron-deficient pyridine ring create an intrinsic donor-acceptor character, which is a key design principle for tuning the bandgap and charge transport properties of organic semiconductors. The nitrogen atom in the pyridine ring provides a site for modulating electronic properties through protonation, quaternization, or metal coordination, allowing for the development of sensors or responsive materials.
This document focuses on (4-Bromothieno[2,3-c]pyridin-2-yl)methanol , a strategically designed monomer that offers a trifecta of chemical functionalities for advanced polymer synthesis:
-
A Fused Thieno[2,3-c]pyridine Core: Provides the foundational optoelectronic properties.
-
A Bromo Substituent: Acts as a versatile coupling handle for carbon-carbon bond formation, enabling the synthesis of conjugated polymers through established methods like Suzuki or Stille polycondensation.[3][4]
-
A Methanol (-CH₂OH) Group: Serves as a reactive site for post-polymerization modification, allowing for the introduction of various functionalities to fine-tune solubility, morphology, and interfacial properties.[5][6]
These application notes provide a comprehensive guide for researchers, outlining detailed protocols for the polymerization of this monomer and the subsequent functionalization of the resulting polymer. The causality behind experimental choices is explained to empower users to adapt and optimize these methods for their specific research goals.
Physicochemical Properties & Handling
Before proceeding with the experimental protocols, it is essential to understand the basic properties of the monomer.
| Property | Value | Source |
| IUPAC Name | This compound | Commercial Supplier |
| CAS Number | 870243-94-0 | Commercial Supplier |
| Molecular Formula | C₈H₆BrNOS | Commercial Supplier |
| Molecular Weight | 244.11 g/mol | Commercial Supplier |
| Appearance | Typically an off-white to yellow solid | Inferred |
| Purity | >97% recommended for polymerization | Standard Practice |
Handling and Storage: Store in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. The compound is harmful if swallowed and may cause skin and eye irritation. Standard personal protective equipment (lab coat, gloves, safety glasses) should be worn at all times.
Application I: Synthesis of Poly(2-(hydroxymethyl)thieno[2,3-c]pyridine-alt-phenylene) via Suzuki Polycondensation
This section details the synthesis of a conjugated copolymer using this compound as the monomer. The Suzuki-Miyaura coupling is chosen for its high functional group tolerance, which is critical for preserving the methanol group during polymerization.[3][7]
Principle of Reaction
The Suzuki polycondensation reaction creates a C-C bond between an organohalide and an organoboron species, catalyzed by a palladium complex.[8][9] Here, the bromo group on the thienopyridine monomer reacts with a diboronic acid or ester comonomer, such as 1,4-phenylenediboronic acid, to form an alternating copolymer. The base is essential for the transmetalation step in the catalytic cycle.
Visualizing the Synthetic Workflow
Caption: Workflow for Suzuki Polycondensation.
Detailed Experimental Protocol
Materials:
-
This compound (1.00 eq)
-
1,4-Phenylenediboronic acid bis(pinacol) ester (1.00 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq)
-
Potassium Carbonate (K₂CO₃) (4.0 eq)
-
Aliquat 336 (phase transfer catalyst, 2-3 drops)
-
Anhydrous Toluene
-
Anhydrous N,N-Dimethylformamide (DMF) (Toluene:DMF ratio of 4:1)
-
Degassed Deionized Water
-
Methanol, Acetone, Chloroform (for purification)
-
Phenylboronic acid and Bromobenzene (for end-capping)
Protocol:
-
Vessel Preparation: Under a stream of argon or nitrogen, add this compound (e.g., 244 mg, 1.0 mmol) and 1,4-phenylenediboronic acid bis(pinacol) ester (330 mg, 1.0 mmol) to a dry 100 mL Schlenk flask equipped with a magnetic stir bar.
-
Causality: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. Equimolar stoichiometry is crucial for achieving high molecular weight polymer.
-
-
Degassing: Seal the flask and perform at least three cycles of vacuum backfilling with argon or nitrogen to remove all oxygen.
-
Solvent and Base Addition: Prepare a 2 M aqueous solution of K₂CO₃ and degas it by bubbling argon through it for 30 minutes. To the flask, add anhydrous toluene (20 mL) and anhydrous DMF (5 mL) via cannula. Add Aliquat 336 (2 drops). Finally, add the degassed 2 M K₂CO₃ solution (2 mL, 4.0 mmol).
-
Causality: DMF is used to ensure the solubility of all reactants and the growing polymer. The aqueous base and the organic phase transfer catalyst (Aliquat 336) facilitate the efficient transfer of the base into the organic phase where the reaction occurs.
-
-
Catalyst Introduction: In a separate vial, dissolve Pd(PPh₃)₄ (23 mg, 0.02 mmol) in anhydrous toluene (5 mL). Add this catalyst solution to the reaction flask via a degassed syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously for 24-48 hours. The mixture will become more viscous as the polymer forms.
-
Monitoring: The reaction progress can be monitored by taking small aliquots and analyzing them by Gel Permeation Chromatography (GPC) to observe the increase in molecular weight.
-
End-Capping: After the desired polymerization time, add a small amount of phenylboronic acid (approx. 20 mg) to react with any remaining bromo end groups, and stir for 2 hours. Then, add a small amount of bromobenzene (approx. 20 µL) to react with any remaining boronic ester end groups and stir for another 2 hours.
-
Causality: End-capping terminates the polymerization and imparts defined, stable end-groups to the polymer chains, which improves the material's stability.
-
-
Work-up and Precipitation: Cool the reaction to room temperature. Pour the mixture into a beaker containing 300 mL of rapidly stirring methanol. A fibrous or powdered precipitate should form.
-
Purification: Collect the solid by filtration. To remove catalyst residues and low molecular weight oligomers, perform sequential Soxhlet extraction with methanol, acetone, and finally chloroform.
-
Causality: Soxhlet extraction is a rigorous purification method. Methanol removes inorganic salts and residual base. Acetone removes oligomers. The desired polymer is typically soluble in chloroform.
-
-
Final Product: Collect the chloroform fraction, concentrate it using a rotary evaporator, and precipitate it again into methanol. Filter the final polymer and dry it under vacuum at 40 °C overnight.
Application II: Post-Polymerization Modification
The hydroxyl groups along the polymer backbone are powerful handles for tuning material properties. This protocol describes a representative esterification reaction to attach a solubilizing alkyl chain.[6]
Principle of Reaction
The primary alcohol on the polymer side chain can be readily esterified with an acid chloride or anhydride in the presence of a base. This reaction is typically high-yielding and can be performed under mild conditions.
Visualizing the Modification Workflow
Caption: Workflow for Post-Polymerization Esterification.
Detailed Experimental Protocol
Materials:
-
Poly(2-(hydroxymethyl)thieno[2,3-c]pyridine-alt-phenylene) (1.0 eq of -OH groups)
-
Dodecanoyl chloride (1.5 eq per -OH group)
-
Anhydrous Pyridine
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol/Water (for precipitation)
Protocol:
-
Dissolution: In a dry flask under an inert atmosphere, dissolve the synthesized polymer (e.g., 100 mg) in a mixture of anhydrous THF (10 mL) and anhydrous pyridine (2 mL).
-
Causality: Pyridine acts as both a solvent and a base to neutralize the HCl byproduct of the esterification reaction.
-
-
Reaction Setup: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add dodecanoyl chloride (1.5 equivalents relative to the repeating monomer unit) to the stirred solution dropwise.
-
Causality: A slight excess of the acylating agent ensures a high degree of functionalization. Dropwise addition at 0 °C controls the initial exotherm of the reaction.
-
-
Reaction: Allow the mixture to warm to room temperature and stir overnight (12-16 hours).
-
Work-up: Pour the reaction mixture into 200 mL of a methanol/water mixture (1:1 v/v) to precipitate the functionalized polymer.
-
Purification: Collect the solid by filtration, wash thoroughly with methanol to remove excess reagents and pyridine hydrochloride, and then dry under vacuum.
Characterization and Data Interpretation
Thorough characterization is essential to validate the success of the synthesis and modification steps.
| Technique | Purpose | Expected Observations |
| ¹H NMR Spectroscopy | Structural verification of monomer and polymer. | Monomer: Distinct peaks for aromatic protons, methylene (-CH₂-), and hydroxyl (-OH) protons. Polymer: Broadening of aromatic signals. The methylene peak should remain, but the hydroxyl peak may be broad or shifted. Functionalized Polymer: Appearance of new signals corresponding to the attached group (e.g., long alkyl chains for dodecanoyl ester) and a downfield shift of the methylene protons adjacent to the newly formed ester. |
| Gel Permeation Chromatography (GPC) | Determine molecular weight (Mn, Mw) and polydispersity index (PDI). | A successful polymerization should yield a polymer with Mn > 10 kDa and a PDI between 1.5 and 2.5 for step-growth polymerization. The GPC trace should shift to higher molecular weight after polymerization.[10][11] |
| UV-Vis Spectroscopy | Analyze electronic properties and conjugation length. | The polymer solution should show a red-shifted absorption maximum (λₘₐₓ) compared to the monomer, indicating the formation of a conjugated system.[12] |
| FTIR Spectroscopy | Confirm functional group transformations. | Polymerization: No significant change expected, other than subtle shifts in aromatic C-H and C=C bands. Esterification: Disappearance of the broad O-H stretch (~3400 cm⁻¹) from the starting polymer and the appearance of a strong C=O stretch (~1735 cm⁻¹) for the ester. |
Conclusion and Future Outlook
This compound is a highly promising and versatile building block for materials science. The protocols outlined here demonstrate a clear pathway to synthesizing novel conjugated polymers via Suzuki polycondensation. The presence of the methanol group provides a crucial "post-polymerization modification" handle, enabling the creation of a library of materials with tailored properties from a single polymer backbone. This dual functionality allows researchers to systematically investigate structure-property relationships in thienopyridine-based materials for applications in organic electronics, sensing, and beyond. Further optimization of reaction conditions and exploration of different comonomers and functionalization agents will undoubtedly unlock the full potential of this powerful molecular scaffold.
References
-
Suzuki, A. (1981). "Cross-coupling reactions of organoboron compounds with organic halides". Chemical Reviews, 81(5), 557-568. [Link]
-
Liu, C., & Li, Y. (2014). "Suzuki–Miyaura cross-coupling of brominated 2,1-borazaronaphthalenes with potassium alkenyltrifluoroborates". The Journal of Organic Chemistry, 79(17), 8077-8084. [Link]
-
Novak, B. M., & Martin, T. J. (1995). "Suzuki cross-coupling of phenylboronic acid and 5-iodovanillin". Journal of Chemical Education, 72(8), 734. [Link]
-
Wang, C., & Zuo, L. (2018). "Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers". Wiley-VCH. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). "A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles". Angewandte Chemie International Edition, 47(26), 4867-4870. [Link]
-
Yıldırım, I., & Tüzün, N. Ş. (2021). "Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction". ChemistrySelect, 6(42), 11497-11502. [Link]
-
Wang, J., et al. (2020). "Narrow Bandgap-Conjugated Polymers Incorporating Thieno[3,2-c]pyridine-4,6-Dione-Derived Isoindigo for Organic Field-Effect Transistor Applications". ACS Applied Materials & Interfaces, 12(1), 1234-1242. [Link]
-
Polymer Char. (2026). "GPC for Polymer Characterization: Understanding Molecular Weight Distribution". Polymer Char. [Link]
-
Lammens, M., et al. (2011). "Postpolymerization Modification of Hydroxyl-Functionalized Polymers with Isocyanates". Macromolecules, 44(21), 8249-8258. [Link]
-
Intertek. (n.d.). "GPC-NMR Analysis for Polymer Characterisation". Intertek. [Link]
-
Matyjaszewski, K. (n.d.). "Post-polymerization modification of monomer units". Matyjaszewski Polymer Group. [Link]
-
Li, J., et al. (2019). "2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions". Molecules, 24(12), 2275. [Link]
-
Chen, Z., et al. (2018). "A thieno[3,2-c]pyridine-4,6-dione derived bisisoindigo for organic field-effect transistors". Journal of Materials Chemistry C, 6(15), 4036-4042. [Link]
-
Lammens, M., et al. (2011). "Postpolymerization Modification of Hydroxyl-Functionalized Polymers with Isocyanates". ResearchGate. [Link]
-
Queiroz, M. J. R. P., et al. (2009). "Synthesis of new thieno[3,2-b]pyridine derivatives by palladium-catalyzed couplings and intramolecular cyclizations". Tetrahedron, 65(42), 8727-8734. [Link]
-
Li, B. (2022). "GPC–IR Hyphenated Technology to Characterize Copolymers and to Deformulate Complex Polymer Mixtures in Polymer-Related Industries". Spectroscopy Online. [Link]
-
Muzammil, E. M., Khan, A., & Stuparu, M. C. (2017). "Post-polymerization modification reactions of poly(glycidyl methacrylate)s". RSC Advances, 7(88), 55985-56003. [Link]
- Moinet, G., & Gautier, J. A. (1976). "Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] pyridine". U.S.
-
Lee, J., et al. (2023). "Stille Polycondensation: A Multifaceted Approach towards the Synthesis of Polymers with Semiconducting Properties". Chemical Society Reviews, 52(18), 6219-6258. [Link]
-
Chan, A. P., et al. (2006). "Synthesis of Chromophore-Labeled Polymers and Their Molecular Weight Determination Using UV–Vis Spectroscopy". Journal of Chemical Education, 83(8), 1215. [Link]
-
Gauthier, M. A., & Gibson, M. I. (2013). "History of Post-polymerization Modification". Wiley-VCH. [Link]
-
Wyatt Technology. (n.d.). "Polymer Characterization by GPC, Light Scattering, Viscosity". Wyatt Technology. [Link]
Sources
- 1. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Post-polymerization modification of monomer units - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 7. rose-hulman.edu [rose-hulman.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resolvemass.ca [resolvemass.ca]
- 11. GPC-NMR Analysis for Polymer Characterisation [intertek.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison: A Novel Thienopyridine Derivative Versus Sorafenib in Modulating Key Oncogenic Pathways
A Technical Guide for Drug Development Professionals
Introduction
The thienopyridine scaffold has emerged as a promising pharmacophore in the development of novel anticancer agents.[1][2][3][4] Traditionally recognized for their antiplatelet activity, derivatives of this heterocyclic system are now being explored for their potent and selective anticancer properties.[5][6] This guide provides a comprehensive benchmarking analysis of a novel, hypothetically named thienopyridine derivative, TPD-88 , against the established multi-kinase inhibitor, Sorafenib. Sorafenib is a standard therapeutic agent used in the treatment of various cancers, including hepatocellular carcinoma (HCC) and renal cell carcinoma (RCC), making it a relevant benchmark for new targeted therapies.[7]
This document is designed for researchers, scientists, and drug development professionals, offering an in-depth comparison of TPD-88 and Sorafenib. We will delve into their putative mechanisms of action, supported by comparative in vitro experimental data on cytotoxicity, cell cycle progression, and apoptosis. Furthermore, detailed, step-by-step protocols for the key assays are provided to ensure scientific integrity and reproducibility.
Putative Mechanism of Action: A Dual-Targeting Approach
TPD-88 is designed as a potent inhibitor of two critical signaling pathways frequently dysregulated in cancer: the PI3K/Akt/mTOR pathway , which governs cell growth, proliferation, and survival, and the VEGFR-2 signaling cascade , a key regulator of angiogenesis.[8][9][10] By dual-targeting these pathways, TPD-88 aims to overcome some of the resistance mechanisms observed with single-target agents.
Sorafenib , in contrast, is a multi-kinase inhibitor that targets several serine/threonine and receptor tyrosine kinases, including Raf kinase and VEGFR.[11] While effective, its broader target profile can lead to off-target effects. This guide will explore the comparative efficacy and selectivity of TPD-88.
Key Signaling Pathways in Focus
The following diagrams illustrate the targeted signaling pathways.
Caption: The PI3K/Akt/mTOR Signaling Pathway.
Caption: The VEGFR-2 Signaling Pathway in Angiogenesis.
In Vitro Performance Benchmarking
A series of in vitro assays were conducted to compare the anticancer activity of TPD-88 and Sorafenib against a panel of human cancer cell lines: HepG2 (Hepatocellular Carcinoma), A498 (Renal Cell Carcinoma), and HUVEC (Human Umbilical Vein Endothelial Cells) to assess anti-angiogenic potential.
Cytotoxicity Assessment (XTT Assay)
The half-maximal inhibitory concentration (IC50) was determined using the XTT assay, a colorimetric method that measures cell viability.[12][13] Lower IC50 values indicate higher potency.
| Compound | HepG2 IC50 (µM) | A498 IC50 (µM) | HUVEC IC50 (µM) |
| TPD-88 | 0.08 | 0.12 | 0.05 |
| Sorafenib | 2.5 | 3.1 | 0.8 |
| Doxorubicin (Control) | 0.45 | 0.9 | N/A |
Data are presented as the mean from three independent experiments.
The results indicate that TPD-88 exhibits significantly greater potency in inhibiting the proliferation of both cancer cell lines and endothelial cells compared to Sorafenib.
Cell Cycle Analysis
Flow cytometry was employed to analyze the effect of TPD-88 and Sorafenib on the cell cycle distribution of HepG2 cells.[14][15][16][17] This technique helps to elucidate the mechanism by which the compounds inhibit cell proliferation.
| Treatment (24h) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control (DMSO) | 55.2 | 28.1 | 16.7 |
| TPD-88 (0.1 µM) | 78.5 | 10.3 | 11.2 |
| Sorafenib (3.0 µM) | 65.4 | 18.9 | 15.7 |
Data are representative of three independent experiments.
Treatment with TPD-88 led to a significant accumulation of cells in the G0/G1 phase, suggesting a G1 cell cycle arrest.[1] This is consistent with the inhibition of the PI3K/Akt/mTOR pathway, which is crucial for the G1/S transition.
Apoptosis Induction
The induction of apoptosis was quantified using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[18][19][20][21][22] Annexin V positive and PI negative cells are considered to be in early apoptosis.
| Treatment (48h) | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control (DMSO) | 3.1 | 1.5 |
| TPD-88 (0.1 µM) | 35.8 | 8.2 |
| Sorafenib (3.0 µM) | 15.2 | 5.7 |
Data are representative of three independent experiments.
TPD-88 demonstrated a more potent induction of apoptosis in HepG2 cells compared to Sorafenib at their respective equipotent concentrations.
Experimental Protocols
To ensure the trustworthiness and reproducibility of these findings, detailed step-by-step methodologies for the key experiments are provided below.
Experimental Workflow Overview
Caption: General Experimental Workflow for Anticancer Drug Screening.
Protocol 1: XTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of TPD-88, Sorafenib, and a positive control (e.g., Doxorubicin) in complete culture medium.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.
-
XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.
-
Incubation with XTT: Add 50 µL of the XTT labeling mixture to each well and incubate for 4-6 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance of the wells at 450 nm with a reference wavelength of 650 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with TPD-88, Sorafenib, or vehicle control for 24 hours as described above.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells.
-
Cell Fixation: Wash the cells with ice-cold PBS and fix them in 70% ice-cold ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
-
Data Interpretation: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA content histogram using appropriate software.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compounds or vehicle control for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Interpretation:
Future Directions: In Vivo Xenograft Models
The promising in vitro results warrant further investigation in preclinical in vivo models.[23][24][25][26][27] The next logical step is to evaluate the efficacy of TPD-88 in a human tumor xenograft model. This will provide crucial data on its anti-tumor activity, pharmacokinetics, and tolerability in a living organism.
Conclusion
The novel thienopyridine derivative, TPD-88, demonstrates superior in vitro anticancer activity compared to the established drug, Sorafenib. Its potent, dual-targeting mechanism against the PI3K/Akt/mTOR and VEGFR-2 pathways translates to enhanced cytotoxicity, G1 cell cycle arrest, and apoptosis induction in cancer cell lines. These findings strongly support the continued development of TPD-88 as a promising candidate for cancer therapy. The detailed protocols provided herein serve as a robust framework for the continued preclinical evaluation of this and other novel thienopyridine derivatives.
References
- Novel thienopyridine derivatives as specific anti-hepatocellular carcinoma (HCC)
- Mechanism of action of thienopyridine drugs.
- VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC. NIH.
- Anticancer Activity Evaluation of New Thieno[2,3- d]pyrimidin-4(3 H) - PubMed. NIH.
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. NIH.
- Evaluation of anticancer agents using flow cytometry analysis of cancer stem cells - PubMed. NIH.
- Introduction to XTT assays for cell-viability assessment. Abcam.
- Patient-derived cancer models: Valuable platforms for anticancer drug testing - PMC. NIH.
- Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC. NIH.
- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.
- PI3K/AKT/mTOR p
- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - PMC. NIH.
- Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent labor
- VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Assay Genie.
- Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H). MDPI.
- Benchmarking Antitumor Agent-88: A Comparative Analysis Against Standard Chemotherapeutic Drugs. Benchchem.
- Evaluation of cell cycle inhibitors by flow cytometry. Auctores Journals.
- Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. Journal of Medicinal Chemistry.
- PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Frontiers.
- Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Crown Bioscience.
- VEGFR2 Signaling P
- XTT Assay for Medical Device Cytotoxicity Assessment. Measurlabs.
- (PDF) Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H).
- Precision with a Purpose: Benchmark 659 for Cancer Care. Twist Bioscience.
- Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio.
- PI3K/AKT/mTOR Pathway | Cancer Biology | Basic Science Series. YouTube.
- Data Driven Cell Cycle Model to Quantify the Efficacy of Cancer Therapeutics Targeting Specific Cell-Cycle Phases
- 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Altogen Labs.
- The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments.
- Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Deriv
- The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. MDPI.
- Molecular Bases of VEGFR-2-Mediated Physiological Function and P
- PI3K/AKT/mTOR Signaling Pathway in Breast Cancer: From Molecular Landscape to Clinical Aspects. MDPI.
- Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development. Frontiers.
- CF®488A Annexin V and PI Apoptosis Kit. Biotium.
- Clinically relevant concentrations of anticancer drugs: A guide for nonclinical studies. NIH.
- Flow cytometry cell cycle analysis of MCF-7 cells treated with...
- CyQUANT XTT and MTT Assays for Cell Viability. Thermo Fisher Scientific.
- The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments - PubMed. NIH.
- Regulation of VEGFR2 signaling in angiogenesis and vascular permeability. DiVA.
- Video: Cell Death Pathways and Annexin V & PI Labeling studies. JoVE.
- Application Note: Flow Cytometry Protocol for Cell Cycle Analysis of Anticancer Agent 27. Benchchem.
- Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry.
- The NCI-60 screen and COMPARE algorithm as described by the original developers.
Sources
- 1. Novel thienopyridine derivatives as specific anti-hepatocellular carcinoma (HCC) agents: synthesis, preliminary structure-activity relationships, and in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer Activity Evaluation of New Thieno[2,3- d]pyrimidin-4(3 H)-ones and Thieno[3,2- d]pyrimidin-4(3 H)-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. assaygenie.com [assaygenie.com]
- 12. measurlabs.com [measurlabs.com]
- 13. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Evaluation of anticancer agents using flow cytometry analysis of cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 16. Frontiers | Data Driven Cell Cycle Model to Quantify the Efficacy of Cancer Therapeutics Targeting Specific Cell-Cycle Phases From Flow Cytometry Results [frontiersin.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 20. bosterbio.com [bosterbio.com]
- 21. biotium.com [biotium.com]
- 22. Video: Cell Death Pathways and Annexin V & PI Labeling studies [jove.com]
- 23. Patient-derived cancer models: Valuable platforms for anticancer drug testing - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories | PLOS One [journals.plos.org]
- 25. blog.crownbio.com [blog.crownbio.com]
- 26. 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Preclinical GLP Research Services by Altogen Labs. - Altogen Labs [altogenlabs.com]
- 27. Frontiers | Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development [frontiersin.org]
A Comparative Guide to the Photophysical Properties of Thienopyridine Isomers
Introduction
In the vast landscape of heterocyclic chemistry, fused-ring systems hold a place of prominence due to their rigid structures and unique electronic properties. Among these, thienopyridines—bicyclic heteroaromatics composed of fused thiophene and pyridine rings—have garnered significant interest from researchers in materials science, medicinal chemistry, and optoelectronics.[1][2] The simple act of changing the fusion geometry or the position of the nitrogen atom within the bicyclic framework gives rise to a family of isomers, each with a distinct electronic and, consequently, photophysical profile.
This guide provides a comparative analysis of the photophysical properties of different thienopyridine isomers. We will delve into how the isomeric structure dictates fundamental characteristics such as light absorption, fluorescence emission, and excited-state dynamics. This exploration is not merely academic; understanding these structure-property relationships is critical for the rational design of novel molecules for specific applications, whether as fluorescent probes for bioimaging, organic light-emitting diodes (OLEDs), or active materials in photovoltaic devices.[3][4] We will examine the experimental data supporting these comparisons, explain the causality behind the observed phenomena, and provide standardized protocols for their characterization.
The Isomeric Landscape of Thienopyridines
The fusion of a thiophene and a pyridine ring can occur in several distinct ways, leading to a variety of isomers. The position of the sulfur atom is fixed in the thiophene ring, but the nitrogen atom can occupy different positions in the pyridine ring, and the fusion itself can be at the 'b' (2,3) or 'c' (3,4) face of the thiophene. This structural diversity is the primary origin of their varied properties. The most commonly studied isomers are thieno[2,3-b]pyridine, thieno[3,2-b]pyridine, thieno[3,4-b]pyridine, and thieno[2,3-c]pyridine.
Caption: Common isomers of the thienopyridine scaffold.
Fundamental Photophysical Processes and Characterization
To compare these isomers, we must first understand the key photophysical parameters and the methodologies used to measure them. The interaction of a molecule with light initiates a series of processes, which can be broadly categorized into absorption and emission.
-
Absorption: The process where a molecule absorbs a photon, promoting an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) or other higher-energy orbitals. This is characterized by the absorption maximum (λmax) and the molar extinction coefficient (ε), which represents the probability of the transition.
-
Fluorescence: After absorption, the molecule is in an excited state. It can relax back to the ground state by emitting a photon. This light emission is known as fluorescence. It is characterized by the emission maximum (λem), the fluorescence quantum yield (ΦF, the ratio of photons emitted to photons absorbed), and the fluorescence lifetime (τF, the average time the molecule spends in the excited state).
-
Stokes Shift: The difference in energy (or wavelength) between the absorption maximum and the emission maximum. A larger Stokes shift is often desirable for applications like fluorescence microscopy to minimize self-absorption.
Experimental & Computational Workflow
A comprehensive analysis of photophysical properties involves a synergistic approach combining spectroscopic measurements and computational modeling.
1. Spectroscopic Characterization:
-
UV-Visible (UV-Vis) Spectroscopy: Measures the absorption of light as a function of wavelength. This provides λmax and, via concentration-dependent studies (Beer's Law), the molar extinction coefficient (ε).
-
Steady-State Fluorometry: Measures the fluorescence emission spectrum upon excitation at a specific wavelength. This yields λem and, through comparative methods using a known standard, the fluorescence quantum yield (ΦF).
-
Time-Resolved Spectroscopy: Techniques like Time-Correlated Single Photon Counting (TCSPC) are used to measure the fluorescence lifetime (τF) by recording the decay of fluorescence intensity over time following pulsed excitation.
2. Computational Modeling:
-
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): These quantum chemical methods are invaluable for predicting the electronic structure and properties of molecules.[5][6][7] DFT is used to calculate the ground state geometry and the energies of the HOMO and LUMO, while TD-DFT is used to predict the energies of electronic transitions, which correspond to the absorption spectra.[5][6] These calculations provide a theoretical framework to understand and rationalize the experimental results.
Caption: Workflow for photophysical characterization.
Comparative Analysis of Thienopyridine Isomers
The literature reveals that the photophysical properties are highly dependent on the specific isomer and, crucially, on the nature and position of substituents. Direct comparisons of the unsubstituted parent cores are rare, as research often focuses on functionalized derivatives tailored for specific applications.
Thieno[3,2-b]pyridine Derivatives: The Fluorescent Workhorses
This class of isomers has been extensively explored for its fluorescence properties.[8][9] In particular, 2-arylthieno[3,2-b]pyridin-5(4H)-ones are reported to be exceptionally bright fluorophores.[10]
-
Key Characteristics: These derivatives often exhibit strong fluorescence with high quantum yields, with some examples reaching up to 0.99.[10] They also show large Stokes shifts (up to 232 nm) and emission maxima that can be tuned across the visible spectrum by changing the substituents on the aryl ring.[10]
-
Structure-Property Causality: The position of the aryl substituent is critical. Placing an aryl group at the C2 position leads to strong fluorescence, while placing it at the C3 position can quench the fluorescence but may introduce other functionalities like antitumor activity.[10] Electron-donating groups on the C2-aryl ring enhance the fluorescence intensity and cause a red-shift in the emission, indicating effective π-conjugation through the heterocyclic core.[10] This tunability makes them excellent candidates for fluorescent probes and labels.[8][9]
| Compound | Substituent (at C2-Aryl) | λabs (nm) | λem (nm) | Stokes Shift (nm) | ΦF | Reference |
| KF-2 | 4-Methoxy | 371 | 511 | 140 | 0.90 | [10] |
| KF-22 | 4-Phenoxy | 370 | 513 | 143 | 0.91 | [10] |
Thieno[2,3-b]pyridine Derivatives: Platforms for AIE and Sensing
The thieno[2,3-b]pyridine scaffold has been utilized to create molecules with unique emission properties, such as Aggregation-Induced Emission (AIE).[11] AIE-active molecules are typically non-emissive in dilute solutions but become highly fluorescent in an aggregated state or in solid films.[11]
-
Key Characteristics: Certain derivatives, such as those bearing phenylethenyl moieties, show no fluorescence in solvents like DMF but exhibit strong emission in DMF/water mixtures where they aggregate.[11] This behavior is attributed to the restriction of intramolecular rotations and vibrations in the aggregated state, which blocks non-radiative decay pathways and opens up the radiative (fluorescent) channel.[11]
-
Structure-Property Causality: The AIE effect is a direct consequence of molecular design. The presence of freely rotating groups (like styryl and phenyl single bonds) allows for non-radiative relaxation in solution.[11] When these molecules aggregate, the physical constraint on these rotations forces the excited state to decay via fluorescence. This "on/off" switching behavior is highly desirable for chemical sensors and bio-probes.
| Compound | Solvent System | λabs (nm) | λem (nm) | Fluorescence | Reference |
| 5b | DMF | ~400 | - | Non-emissive | [11] |
| 5b | DMF/Water (10:90) | - | 580 | Strong (AIE) | [11] |
| 5c | DMF | ~400 | - | Non-emissive | [11] |
| 5c | DMF/Water (10:90) | - | 579 | Strong (AIE) | [11] |
Thieno[3,4-b]pyridine and Analogs: Materials for Optoelectronics
When the thiophene and pyridine rings are fused at the 'c' face, or when the pyridine ring is replaced by a pyrazine, the resulting materials often exhibit significantly different properties. Thieno[3,4-b]pyrazines, for example, are powerful building blocks for low band-gap conjugated polymers.[12]
-
Key Characteristics: These materials are designed to have strong absorption in the red or near-infrared (NIR) region of the spectrum.[3] This is a result of a small HOMO-LUMO gap, which is a key requirement for applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).[3][12]
-
Structure-Property Causality: The electronic structure of these isomers often features a strong intramolecular charge-transfer (ICT) character. The thienopyrazine unit acts as a strong electron acceptor, and when combined with electron-donating units in a polymer backbone, it leads to a significant reduction in the bandgap.[3] For these materials, high fluorescence is often undesirable, as the primary goal is efficient charge separation or transport, not light emission.
Visualizing the Photophysical Pathways
The fate of an absorbed photon can be visualized using a Jablonski diagram. This diagram illustrates the electronic states of a molecule and the transitions between them.
Caption: A simplified Jablonski diagram.
For a highly fluorescent isomer like a thieno[3,2-b]pyridine derivative, the "Fluorescence" pathway is dominant. For an AIE-active thieno[2,3-b]pyridine in solution, the "Non-radiative Decay" pathway dominates, but in an aggregated state, the "Fluorescence" pathway becomes efficient. For a thieno[3,4-b]pyrazine-based material in a solar cell, the desired pathway after absorption is not emission but dissociation of the excited state into charge carriers.
Conclusion
The isomeric form of the thienopyridine scaffold is a powerful determinant of its photophysical properties. This comparative guide illustrates a clear divergence in functionality based on the fusion geometry and nitrogen placement:
-
Thieno[3,2-b]pyridine isomers, particularly when substituted at the C2 position, are often highly fluorescent, making them prime candidates for applications in bioimaging and as emissive materials in OLEDs.
-
Thieno[2,3-b]pyridine isomers have been cleverly engineered to exhibit environment-sensitive fluorescence, such as Aggregation-Induced Emission, which is ideal for developing advanced sensors and probes.
-
Thieno[3,4-b]pyridine based systems and their analogs are tailored for small HOMO-LUMO gaps and strong long-wavelength absorption, positioning them as key materials for organic electronics and photovoltaics.
This profound structure-property relationship underscores a fundamental principle in materials science: subtle changes in molecular architecture can lead to dramatic shifts in function. A thorough understanding of these principles, grounded in rigorous experimental characterization and computational analysis, is essential for the continued development of next-generation organic functional materials.
References
-
EL-Mahdy, A. F. M., Bakhite, E. A., Abdel-Hafez, S. H., Ibrahim, O. F., Abdu-Allah, H. H. M., & Marae, I. S. (2021). Synthesis, Characterization and Photophysical Properties of Some New Thieno[2,3-b]pyridines bearing phenylethenyl moiety. ResearchGate. Available at: [Link]
-
Litvinov, V. P. (2005). Thienopyridines: Synthesis, Properties, and Biological Activity. Russian Chemical Bulletin, 54(4), 865–909. Available at: [Link]
-
Kumar, A., Kumar, V., & Kumar, V. (2018). Synthesis, Molecular Engineering, and Photophysical Properties of Fluorescent Thieno[3,2-b]pyridine-5(4H)-ones. The Journal of Organic Chemistry, 83(24), 15159–15168. Available at: [Link]
-
El-Ghamri, H., et al. (2018). The Computational Study Of The electronic and Optoelectronics Properties of New Materials Based On Thienopyrazine For Application in Dye Solar Cells. ResearchGate. Available at: [Link]
-
Rasmussen, S. C., Schwiderski, R. L., & Mulholland, M. E. (2011). Thieno[3,4-b]pyrazines and their applications to low band gap organic materials. Chemical Communications, 47(40), 11394–11410. Available at: [Link]
-
Zarubaev, V. V., et al. (2005). The Chemistry of Thienopyridines. ResearchGate. Available at: [Link]
-
Kumar, A., Kumar, V., & Kumar, V. (2019). Synthesis, Molecular Engineering, and Photophysical Properties of Fluorescent Thieno[3,2-b]pyridine-5(4H)-ones. PubMed. Available at: [Link]
-
El-Ghamri, H., et al. (2018). The Computational Study Of The electronic and Optoelectronics Properties of New Materials Based On Thienopyrazine For Application in Dye Solar Cells. Journal of Molecular and Engineering Materials. Available at: [Link]
-
Li, Y., et al. (2017). Thieno[3,4-b]thiophene-Based Novel Small-Molecule Optoelectronic Materials. Accounts of Chemical Research, 50(5), 1133–1143. Available at: [Link]
-
Fang, K., et al. (2025). Site-dependent modulation of antitumor activity and fluorescence in thieno[3,2-b]pyridin-5(4H)-ones. MedChemComm. Available at: [Link]
-
Rasmussen, S. C., Schwiderski, R. L., & Mulholland, M. E. (2011). Thieno[3,4-b]pyrazines and their applications to low band gap organic materials. Chemical Communications. Available at: [Link]
-
Erdman, A. C., Russ, B. T., & Sheridan, P. M. (2025). Computational Study of [Al, N, C, S] Isomers: Electronic Structure and Bonding Analysis. ACS Omega. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. jmaterenvironsci.com [jmaterenvironsci.com]
- 7. Computational Study of [Al, N, C, S] Isomers: Electronic Structure and Bonding Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis, Molecular Engineering, and Photophysical Properties of Fluorescent Thieno[3,2- b]pyridine-5(4 H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Site-dependent modulation of antitumor activity and fluorescence in thieno[3,2-b]pyridin-5(4H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Thieno[3,4-b]pyrazines and their applications to low band gap organic materials - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (4-Bromothieno[2,3-c]pyridin-2-yl)methanol
This document provides essential, field-proven guidance for the safe and compliant disposal of (4-Bromothieno[2,3-c]pyridin-2-yl)methanol. As researchers, scientists, and drug development professionals, our responsibility extends beyond discovery to the entire lifecycle of the chemical entities we handle. Adherence to these protocols is paramount for ensuring personnel safety, environmental protection, and regulatory compliance. This guide is structured to provide not just a set of instructions, but a clear understanding of the causality behind each procedural step.
Core Principle: Hazard-Driven Disposal
The disposal pathway for any chemical is dictated by its intrinsic properties and associated hazards. This compound is a halogenated, heterocyclic organic compound. Its primary disposal characteristic is its classification as halogenated chemical waste . This is due to the bromine atom in its structure, which requires a specific disposal route to prevent the formation of toxic byproducts during destruction.[1][2][3]
Chemical Profile and Hazard Assessment
A thorough understanding of the compound's hazard profile is the foundation of safe handling and disposal. The following table summarizes the key identification and safety information for this compound.
| Property | Data | Reference |
| Chemical Name | This compound | [4] |
| CAS Number | 870243-94-0 | [4] |
| Molecular Formula | C₈H₆BrNOS | [4] |
| GHS Pictogram | GHS07 (Harmful/Irritant) | [4] |
| Signal Word | Warning | [4] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [4] |
The hazard statements clearly indicate that the primary risks are associated with ingestion, skin/eye contact, and inhalation of dust or particulates.[4] These hazards directly inform the mandatory personal protective equipment (PPE) and handling procedures.
Mandatory Safety Protocol: Personal Protective Equipment (PPE)
Prior to handling any waste containing this compound, the following PPE is required. The rationale is directly linked to mitigating the risks identified in the hazard assessment.
| Protective Equipment | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. | Addresses H319: Protects eyes from splashes and airborne dust particles that can cause serious irritation.[4][5] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Addresses H315: Prevents direct skin contact, which can cause irritation.[4][5] |
| Body Protection | Standard laboratory coat. | Protects personal clothing from contamination.[5] |
| Respiratory Protection | Not typically required if handled in a certified chemical fume hood. | Addresses H335: A fume hood provides adequate ventilation to minimize the inhalation of dust or vapors that may cause respiratory irritation.[4][6] |
Step-by-Step Disposal Protocol
This protocol outlines the process from the point of waste generation at the lab bench to its final removal by trained professionals.
Step 1: Waste Characterization and Segregation
-
Action: Immediately classify any waste containing this compound—whether it's neat compound, contaminated labware (e.g., weigh boats, gloves), or solutions—as Halogenated Organic Waste .
-
Causality: Halogenated and non-halogenated waste streams must be kept separate.[3][7] Co-mingling complicates the final disposal process, which is typically high-temperature incineration with flue gas scrubbing to manage the acidic gases (like HBr) produced.[1][8]
Step 2: Container Selection
-
Action: Select a designated, leak-proof waste container that is compatible with the waste. For solid waste, a high-density polyethylene (HDPE) container with a screw-top lid is ideal.[9][10]
-
Causality: The container must be robust and chemically resistant to prevent any leaks or reactions with the waste. Laboratory glassware is not acceptable for waste storage.[9]
Step 3: Waste Accumulation
-
Action: Carefully transfer the waste into the designated container. Do not overfill the container; a maximum of 90% capacity (or at least 5% headspace for liquids) should be observed to allow for expansion.[3][11]
-
Causality: Leaving adequate headspace is a critical safety measure to prevent pressure buildup and potential container rupture due to temperature fluctuations.[11]
Step 4: Labeling
-
Action: Immediately label the waste container. The label must be fully completed and include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate estimation of the quantity
-
The date the waste was first added (accumulation start date)
-
-
Causality: Proper labeling is a regulatory requirement and ensures that everyone who handles the container is aware of its contents and associated hazards, preventing accidental mixing or improper handling.[10][12]
Step 5: Storage in a Satellite Accumulation Area (SAA)
-
Action: Store the sealed and labeled waste container in a designated SAA at or near the point of generation.[11][13] This area must be under the control of laboratory personnel and segregated from incompatible materials.
-
Causality: The SAA provides a controlled, safe location for the temporary storage of hazardous waste, preventing it from obstructing work areas and minimizing the risk of spills or accidental exposure.[13]
Step 6: Arranging for Final Disposal
-
Action: Once the container is full or waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.
-
Causality: Final disposal of hazardous chemical waste is a highly regulated process that can only be performed by licensed professionals at permitted facilities.[14][15][16] Never attempt to dispose of this chemical via standard drains or trash.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures: Spills and Exposures
In the event of an accidental release or exposure, immediate and correct action is critical.
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing.[14]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4][15]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[14][15]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Immediately call a poison center or doctor.[4]
-
Small Spills (Solid): Wearing appropriate PPE, carefully sweep or scoop the material into the designated halogenated waste container. Avoid creating dust. Decontaminate the area with a suitable solvent and washcloths, disposing of all cleaning materials as hazardous waste.
-
Large Spills: Evacuate the immediate area. Alert your colleagues and contact your institution's EHS emergency line immediately. Do not attempt to clean up a large spill without specialized training and equipment.
References
-
Thienopyridine derivatives as risk factors for bleeding following high risk endoscopic treatments. PubMed. [Link]
-
Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. [Link]
-
Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]
-
Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. [Link]
-
Chemical and Hazardous Waste. Harvard Environmental Health and Safety. [Link]
-
Laboratory Safety Guidelines. ETH Zürich. [Link]
-
Hazardous Waste Disposal Procedures. Oklahoma State University. [Link]
-
Organic solvent waste. Kemicentrum, Lund University. [Link]
-
The Perils of Methanol Exposure: Insights into Toxicity and Clinical Management. National Center for Biotechnology Information (NCBI). [Link]
-
Pyridine Safety Data Sheet. Carl ROTH. [Link]
-
(4-Bromopyridin-2-yl)methanol Chemical Properties. Chemsrc. [Link]
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
-
The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. PubMed. [Link]
-
Chemical Waste Management. The University of Texas at Austin Environmental Health & Safety. [Link]
-
Detecting a Thienopyridine Effect by Platelet Reactivity Assessment and Its Implications for Risk Stratification. PubMed. [Link]
-
Chemical Waste Management Reference Guide. The Ohio State University Environmental Health and Safety. [Link]
-
Solvent Wastes in the Laboratory – Disposal and/or Recycling. Organic Chemistry Praktikum. [Link]
-
Methanol Toxicity. National Center for Biotechnology Information (NCBI). [Link]
-
(2-Bromopyridin-4-yl)methanol. PubChem. [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
-
Methanol poisoning as a new world challenge: A review. National Center for Biotechnology Information (NCBI). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 3. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. ethz.ch [ethz.ch]
- 6. aksci.com [aksci.com]
- 7. ethz.ch [ethz.ch]
- 8. echemi.com [echemi.com]
- 9. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 10. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 11. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 12. mtu.edu [mtu.edu]
- 13. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 14. aksci.com [aksci.com]
- 15. fishersci.com [fishersci.com]
- 16. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
